molecular formula C25H42O4 B191860 Methyl deoxycholate CAS No. 3245-38-3

Methyl deoxycholate

Cat. No.: B191860
CAS No.: 3245-38-3
M. Wt: 406.6 g/mol
InChI Key: ZHUOOEGSSFNTNP-JMKDMENQSA-N
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Description

Deoxycholic acid methyl ester is a cholanoid.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOOEGSSFNTNP-JMKDMENQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70954203
Record name Methyl 3,12-dihydroxycholan-24-oate
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Molecular Weight

406.6 g/mol
Source PubChem
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CAS No.

3245-38-3
Record name Methyl deoxycholate
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Record name Methyl deoxycholate
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Record name Methyl 3,12-dihydroxycholan-24-oate
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Record name Methyl 3-α,12-α-dihydroxy-5-β-cholan-24-oate
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Record name METHYL DEOXYCHOLATE
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Foundational & Exploratory

Methyl deoxycholate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Supramolecular Applications [1]

Executive Summary

Methyl Deoxycholate (MDCA) is the methyl ester derivative of deoxycholic acid, a secondary bile acid. Unlike its parent compound, MDCA possesses a capped carboxyl terminus, significantly altering its solubility profile and supramolecular behavior.[1] This modification renders it a critical scaffold in the development of molecular tweezers , chiral selectors , and liposomal drug delivery systems .[1] This guide provides a rigorous technical analysis of MDCA, focusing on its physicochemical validation, synthetic pathways, and utility in pharmaceutical research.[1]

Part 1: Physicochemical Identity[2]

The precise characterization of Methyl Deoxycholate is the foundation of its application in quantitative chemical biology. The esterification of the C24 carboxyl group removes the ionizable proton, locking the molecule into a hydrophobic, non-ionic state that favors self-assembly in non-aqueous solvents.

Core Chemical Data[1][2]
ParameterSpecificationNotes
Chemical Name Methyl 3

,12

-dihydroxy-5

-cholan-24-oate
IUPAC nomenclature
Common Name Methyl Deoxycholate (MDCA)
CAS Registry Number 3245-38-3
Molecular Formula

Molecular Weight 406.60 g/mol Monoisotopic Mass: 406.308
Melting Point 92–93 °C (Typical)Polymorph dependent; solvent inclusion can shift this range [1].[1][2][3][4][5]
Solubility Soluble in

, MeOH, EtOH, Benzene
Insoluble in water
Appearance White crystalline solidHygroscopic if not dried thoroughly
Structural Classification Diagram[1]

MDCA_Structure Steroid Steroid Nucleus (Cyclopenta[a]phenanthrene) BileAcid Bile Acid (C24 Carboxyl Tail) Steroid->BileAcid DCA Deoxycholic Acid (3α, 12α-OH) BileAcid->DCA MDCA METHYL DEOXYCHOLATE (C25H42O4) DCA->MDCA Fischer Esterification (+MeOH / H+) Properties Physicochemical Shift: - Loss of H-bond donor (COOH) - Increased Lipophilicity - Organogelator Potential MDCA->Properties

Figure 1: Structural lineage and property shift of Methyl Deoxycholate.[1]

Part 2: Synthetic Architecture

The synthesis of MDCA is a classic Fischer Esterification . While seemingly simple, the stereochemistry of the steroid nucleus (specifically the 3


 and 12

hydroxyls) must be preserved. The reaction is thermodynamically controlled, driven by the removal of water or the use of excess methanol.
Reaction Mechanism

The carboxylic acid at C24 is protonated by a strong acid catalyst (e.g.,


 or HCl), making the carbonyl carbon electrophilic. Methanol attacks this carbon, forming a tetrahedral intermediate.[1] Proton transfer and the elimination of water yield the ester.

Critical Consideration: The hydroxyl groups at C3 and C12 are secondary alcohols.[1] Under standard Fischer conditions (refluxing MeOH), they remain unreacted because esterification of the sterically hindered secondary alcohols is significantly slower than the primary carboxyl group esterification. However, prolonged exposure to acyl chlorides or anhydrides could lead to acetylation side products.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start Deoxycholic Acid (Solid) Reflux Reflux (65°C, 4-12 hrs) Start->Reflux Reagents MeOH (Excess) + H2SO4 (Cat.) Reagents->Reflux Quench Neutralization (NaHCO3) Reflux->Quench TLC Check Extract Extraction (EtOAc / Brine) Quench->Extract Purify Recrystallization (MeOH/H2O) Extract->Purify Product Pure MDCA Crystals Purify->Product

Figure 2: Standard acid-catalyzed synthesis workflow for MDCA.

Part 3: Analytical Validation

Trust in the synthesized material is established through self-validating spectral data.[1] The following markers confirm the conversion of the acid to the ester.

Proton NMR ( -NMR) Signature

Solvent:


 (Chloroform-d)
The spectrum is dominated by the steroid skeleton, but three diagnostic regions confirm identity [2]:
  • The "Smoking Gun" (Ester Methyl): A sharp singlet at

    
     3.66 ppm .[1] This signal is absent in the starting material (Deoxycholic Acid).
    
  • Angular Methyls:

    • C18-H: Singlet at

      
       0.69 ppm.[1]
      
    • C19-H: Singlet at

      
       0.91 ppm.[1]
      
  • Carbinol Protons (Methines):

    • C12-

      
      H: Multiplet near 
      
      
      
      3.98 ppm.[1]
    • C3-

      
      H: Multiplet near 
      
      
      
      3.60 ppm (often overlapping with the ester signal, requiring high-field resolution).[1]
Infrared (IR) Spectroscopy[1]
  • Carbonyl Stretch (

    
    ):  The ester carbonyl appears as a strong band at 1735–1740 cm⁻¹ .[1] This is distinct from the carboxylic acid dimer band (usually broad, ~1710 cm⁻¹) of the starting material.
    
  • Hydroxyl Stretch (

    
    ):  Broad bands at 3300–3500 cm⁻¹ confirm the retention of the C3 and C12 hydroxyl groups.
    

Part 4: Applications in Drug Development

MDCA is rarely the final drug; it is a functional tool .[1] Its applications rely on its ability to form "host-guest" complexes and supramolecular assemblies.[1]

Supramolecular Organogelators

MDCA is a known low-molecular-weight organogelator (LMOG).[1] In specific organic solvents (e.g., cyclohexane, aromatics), MDCA molecules stack via hydrogen bonding (OH groups) and van der Waals forces (steroid backbone) to form fibrillar networks [3].[1]

  • Relevance: These gels are explored for transdermal drug delivery, where the drug is entrapped in the gel matrix and released slowly.

Molecular Recognition (Chiral Selectors)

The rigid steroid backbone provides a chiral cleft. MDCA has been used to create "molecular tweezers" that can selectively bind specific enantiomers of other molecules.[1] This is vital for separating chiral drug intermediates.[1]

Liposomal Stabilization

In liposome formulation, MDCA can be incorporated into the lipid bilayer.[1] The methyl ester group alters the membrane fluidity and curvature compared to the free acid, allowing researchers to tune the release kinetics of encapsulated drugs [4].

Part 5: Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of Methyl Deoxycholate

Rationale: This method utilizes the Le Chatelier’s principle, driving the equilibrium toward the ester by using methanol as both reactant and solvent.

Materials:

  • Deoxycholic Acid (10.0 g, 25.4 mmol)[1]

  • Methanol (anhydrous, 100 mL)

  • Acetyl Chloride (0.5 mL) OR Conc.[1]

    
     (0.5 mL)[1]
    
  • Sodium Bicarbonate (

    
    )[1]
    
  • Ethyl Acetate[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Deoxycholic Acid in 100 mL of anhydrous methanol.

  • Catalysis:

    • Option 1 (In situ HCl): Cool the solution to 0°C in an ice bath. Dropwise add 0.5 mL Acetyl Chloride. (Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ).[1]

    • Option 2 (Sulfuric): Add 0.5 mL conc.

      
       dropwise at room temperature.
      
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6–8 hours.

    • Validation: Spot on TLC (Mobile phase:

      
      :MeOH 9:1).[1] The product (
      
      
      
      ~0.[3]6) travels higher than the starting acid (
      
      
      ~0.3).
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Evaporate approximately 80% of the methanol under reduced pressure (Rotavap).

    • Pour the residue into 100 mL of ice-cold saturated

      
       solution (to neutralize acid).
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
  • Purification:

    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate to dryness.[1]
      
    • Crystallization: Dissolve the crude white solid in minimal hot methanol. Add warm water dropwise until turbidity persists.[1] Cool to 4°C overnight.[1]

    • Filter the crystals and dry under vacuum.[1]

Protocol B: Chromatographic Purity Check

Rationale: To ensure no unreacted acid or side-products (acetylation) remain.[1]

  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase: Dichloromethane : Methanol (19:1 v/v).[1]

  • Visualization: MDCA is not UV active. Use Phosphomolybdic Acid (PMA) stain or Anisaldehyde stain.[1] Dip the plate and heat with a heat gun until blue/black spots appear.

References

  • PubChem. (2024).[1][6] Methyl Deoxycholate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Maitra, U., & Mukhopadhyay, S. (2004).[1] Supramolecular gels: Functions and uses. Current Science, 87(12), 1666-1683.[1] (Contextualizing bile acid organogelators).

Sources

Difference between methyl deoxycholate and deoxycholic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between methyl deoxycholate and deoxycholic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Comparative Analysis of Physicochemical Properties, Synthetic Utility, and Biological Interfaces

Executive Summary

In steroid chemistry and drug development, Deoxycholic Acid (DCA) and its methyl ester derivative, Methyl Deoxycholate (MDCA) , serve distinct but interconnected roles. DCA is a secondary bile acid acting as a physiological detergent and an FDA-approved adipolytic agent (e.g., Kybella). In contrast, MDCA is a hydrophobic synthone—a chemical scaffold used primarily as an intermediate in organic synthesis, a supramolecular building block for organogels, and a lipophilic prodrug candidate designed to permeate membranes before enzymatic hydrolysis.

This guide delineates their structural divergences, synthetic protocols, and specific applications in pharmaceutical research.

Structural & Physicochemical Divergence

The core difference lies at the C-24 position of the cholane side chain. DCA possesses a free carboxylic acid, rendering it pH-sensitive and amphipathic. MDCA is "capped" with a methyl group, neutralizing the headgroup charge and significantly altering solubility and melting behavior.

Comparative Data Matrix
FeatureDeoxycholic Acid (DCA)Methyl Deoxycholate (MDCA)
CAS Number 83-44-33245-38-3
Molecular Formula


Molecular Weight 392.57 g/mol 406.60 g/mol
C-24 Functional Group Carboxylic Acid (

)
Methyl Ester (

)
Charge State (pH 7.4) Anionic (Deoxycholate)Neutral (Non-ionic)
Melting Point 174–176 °C92–93 °C
Solubility Profile High in alkaline

, EtOH, AcOH
High in

, Benzene, MeOH
Critical Micelle Conc. 2–6 mM (as Na-salt)N/A (Does not form ionic micelles)
NMR Signature (

)
No singlet at ~3.6 ppmDistinct singlet at

ppm

Technical Insight: The drastic drop in melting point for MDCA (from ~176°C to ~92°C) indicates the loss of strong intermolecular hydrogen bonding networks (dimerization) typical of carboxylic acids. This makes MDCA significantly easier to process in low-temperature organic formulations.

Synthetic Pathways & Chemical Stability

MDCA is synthesized from DCA via Fisher esterification. This reaction is reversible; therefore, maintaining anhydrous conditions is critical to drive the equilibrium toward the ester.

Reaction Mechanism & Workflow

The following diagram illustrates the acid-catalyzed esterification process and the subsequent hydrolysis (metabolic or chemical) that reverts MDCA to DCA.

SynthesisWorkflow Figure 1: Synthetic Cycle of Methyl Deoxycholate DCA Deoxycholic Acid (C-24 COOH) Reaction Fisher Esterification (MeOH, H2SO4, Reflux) DCA->Reaction Precursor MDCA Methyl Deoxycholate (C-24 COOCH3) Hydrolysis Hydrolysis (Esterases or OH-) MDCA->Hydrolysis In vivo / Base Reaction->MDCA -H2O Hydrolysis->DCA Regeneration

Stability Considerations
  • DCA: Highly stable in both acidic and alkaline conditions. It can form inclusion complexes (choleic acids) with fatty acids.

  • MDCA: Stable in anhydrous organic solvents. Susceptible to hydrolysis in the presence of water and bases (saponification) or biological esterases. This instability is a feature, not a bug, in prodrug design.

Biological Interface: Detergent vs. Carrier

The biological behavior of these two molecules is diametrically opposed due to their interaction with the lipid bilayer.

Deoxycholic Acid (The Detergent)

DCA (specifically its sodium salt) acts as an ionic surfactant. Above its Critical Micelle Concentration (CMC), it solubilizes membrane phospholipids and proteins.

  • Mechanism: Intercalates into the bilayer

    
     Causes membrane curvature stress 
    
    
    
    Forms mixed micelles
    
    
    Cell lysis (Adipocytolysis).
  • Key Application: Injectable lipolysis (e.g., submental fat reduction).[1]

Methyl Deoxycholate (The Lipophilic Carrier)

MDCA lacks the charged headgroup required for detergent activity. Instead, it acts as a highly lipophilic steroid.

  • Mechanism: Partitions passively into the lipid bilayer without necessarily disrupting it (at low concentrations).

  • Metabolic Fate: Once inside the systemic circulation or a cell, ubiquitous carboxylesterases rapidly hydrolyze the methyl ester bond, liberating free DCA.

  • Key Application: MDCA is often used as a "Trojan horse" to transport the steroid nucleus across barriers that repel the charged DCA anion, or as a neutral standard in binding affinity assays.

MembraneInteraction Figure 2: Differential Membrane Interaction Mechanisms cluster_0 Extracellular Space (pH 7.4) cluster_1 Lipid Bilayer Membrane cluster_2 Intracellular / Systemic DCA_Ion DCA (Anion) Charged Headgroup Disruption Micellization & Membrane Lysis DCA_Ion->Disruption High Conc. (>CMC) MDCA_Mol MDCA (Neutral) Lipophilic Permeation Passive Diffusion (Flip-Flop) MDCA_Mol->Permeation Lipophilicity LysisResult Cell Death (Necrosis) Disruption->LysisResult ProdrugResult Enzymatic Hydrolysis Releases DCA Permeation->ProdrugResult

[1][3][6][7]

Advanced Applications: Supramolecular Chemistry

While DCA is the pharmaceutical workhorse, MDCA is the darling of supramolecular chemistry .

  • Organogels:

    • DCA forms hydrogels in water due to ionic and hydrogen bonding networks.

    • MDCA is a Low-Molecular-Weight Gelator (LMWG) for organic solvents. The hydroxyl groups at C-3 and C-12 form intermolecular hydrogen bonds in non-polar solvents (like cyclohexane), creating 3D fibrillar networks that entrap solvent molecules. This is utilized in drug delivery systems for hydrophobic drugs.

  • Molecular Recognition:

    • MDCA is used to synthesize "molecular tweezers" or clefts. By attaching recognition units to the C-3 and C-12 hydroxyls, researchers create receptors that can bind specific guests. The methyl ester at C-24 prevents unwanted salt bridge interference during these binding events.

Experimental Protocols

Protocol A: Synthesis of Methyl Deoxycholate (Fisher Esterification)

Use this protocol to generate high-purity MDCA from DCA stock.

  • Reagents: Deoxycholic Acid (10 g), Anhydrous Methanol (100 mL), Concentrated Sulfuric Acid (

    
    , 1 mL) or Acetyl Chloride.
    
  • Dissolution: Dissolve DCA in methanol in a round-bottom flask. The solution may be slightly cloudy initially.

  • Catalysis: Add

    
     dropwise with stirring.
    
  • Reflux: Heat the mixture to reflux (~65°C) for 3–5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1). DCA will remain at the baseline/lower Rf; MDCA will migrate higher.

  • Workup:

    • Cool to room temperature.[2][3]

    • Evaporate ~80% of methanol under reduced pressure.

    • Pour residue into ice-cold water (200 mL). MDCA will precipitate as a white solid.

    • Neutralize with saturated

      
       solution.
      
  • Purification: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Methanol/Water or Acetone/Hexane to obtain needles (MP: 92–93°C).

Protocol B: Solubilization for Cell Assays
  • DCA: Dissolve directly in PBS or media; adjust pH to >7.5 to ensure complete ionization (solubility limit ~330 g/L as Na-salt).

  • MDCA: Do not attempt to dissolve directly in aqueous media.

    • Stock: Dissolve in DMSO (up to 50 mM).

    • Working Solution: Dilute DMSO stock into media (keep DMSO < 1% v/v). Expect precipitation if concentration exceeds ~100 µM due to low aqueous solubility.

References

  • PubChem. (2025).[4] Deoxycholic Acid - Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025).[4] Methyl Deoxycholate - Compound Summary. National Library of Medicine. [Link]

  • Maitra, U., et al. (2003). Supramolecular Gels: Functions and Uses. Chemical Society Reviews.[5] (Context: Bile acid derivatives as gelators).[6] [Link]

  • NIST Chemistry WebBook. (2025). Methyl desoxycholate Mass Spectrum and Data. [Link]

Sources

A Senior Application Scientist's Guide to the Critical Micelle Concentration of Methyl Deoxycholate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of methyl deoxycholate, a crucial parameter for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of micellization, explore the factors influencing the CMC of this bile salt derivative, and present detailed, field-proven methodologies for its accurate determination. This guide emphasizes the causality behind experimental choices, ensuring a robust understanding of the underlying science. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Methyl Deoxycholate and its CMC

Methyl deoxycholate, the methyl ester of deoxycholic acid, is a biologically important amphiphilic molecule. Like other bile salts, it possesses a unique facial amphiphilicity, with a hydrophobic steroid backbone and a more polar face bearing hydroxyl groups and a terminal carboxylate group. This structure drives its self-assembly in aqueous solutions to form aggregates known as micelles.

The concentration at which these micelles begin to form is termed the Critical Micelle Concentration (CMC) .[1] Below the CMC, methyl deoxycholate exists predominantly as monomers. Above the CMC, the monomers are in equilibrium with micelles, and any additional surfactant added to the system will preferentially form more micelles.[1]

Understanding and precisely determining the CMC of methyl deoxycholate is paramount in various fields, particularly in drug development. Its micellar properties are leveraged for:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of methyl deoxycholate micelles can encapsulate lipophilic drug molecules, enhancing their apparent aqueous solubility and bioavailability.

  • Drug Delivery Systems: Bile salt micelles can act as nanocarriers for targeted drug delivery.

  • Permeation Enhancement: The interaction of bile salt monomers and micelles with biological membranes can reversibly enhance the permeation of co-administered drugs.[2]

The effectiveness of these applications is intrinsically linked to the CMC. Formulation scientists must work above the CMC to ensure micelle formation and drug encapsulation. Therefore, a thorough understanding of the factors that can alter the CMC is critical for developing robust and effective drug products.

Factors Influencing the CMC of Methyl Deoxycholate

The CMC is not an immutable constant but is highly sensitive to the surrounding environment.[1] For ionic surfactants like methyl deoxycholate, the interplay of several factors dictates the precise concentration at which micellization occurs.

  • Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. Often, the CMC value will decrease with increasing temperature to a minimum, after which it will begin to increase.[3][4] This "V-shaped" behavior is a result of two opposing effects: the initial increase in temperature reduces the hydration of the hydrophilic head groups, which favors micellization (lowering the CMC), while at higher temperatures, the disruption of the structured water around the hydrophobic tails can disfavor micellization (increasing the CMC).[5]

  • Ionic Strength (Electrolytes): The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the CMC of ionic surfactants.[6] The added counterions (e.g., Na+) shield the electrostatic repulsion between the negatively charged carboxylate head groups of the methyl deoxycholate monomers.[3] This reduction in repulsion allows the monomers to aggregate more easily, leading to a significant decrease in the CMC.[3][6]

  • pH: The pH of the solution is a critical determinant for bile salts because it affects the ionization state of the carboxylic acid group. For unconjugated bile acids, solubility increases significantly as the pH rises and the anion concentration reaches the CMC.[7] While methyl deoxycholate has an esterified carboxyl group, the principle remains that pH can influence the charge and hydration of the hydrophilic portions of the molecule, thereby affecting micelle formation.[5][8]

  • Presence of Organic Additives: The addition of organic solvents, like ethanol, can increase the CMC of bile salts.[9] These additives can increase the overall polarity of the bulk solvent, making the hydrophobic tails of the surfactant more "comfortable" in the monomeric state and thus disfavoring the aggregation into micelles.[9]

Quantitative CMC Data for Methyl Deoxycholate

The CMC of bile salts can exhibit variability due to their tendency for stepwise aggregation.[10][11] Unlike classical surfactants that show a sharp transition at the CMC, bile salts may form smaller primary micelles which then associate into larger secondary micelles.[2] This can lead to a range of reported CMC values depending on the measurement technique and experimental conditions.

The following table summarizes reported CMC values for deoxycholate derivatives under various conditions to provide a comparative overview.

SurfactantTemperature (°C)Ionic Strength (M NaCl)pHCMC (mM)Reference
Sodium Deoxycholate250.159.02 - 6[11]
Sodium Deoxycholate200.158.3~4[12]
Sodium Deoxycholate300.209.1~2.5[12]
Sodium Deoxycholate25-123.8 ± 0.5[10]
Sodium Deoxycholate30.150 (Pure Water)-~4.7[9]

Note: Data for Sodium Deoxycholate is often used as a proxy due to its structural similarity and extensive characterization. The methyl ester is expected to have a slightly lower CMC due to increased hydrophobicity, but the trends with respect to environmental factors will be analogous.

Experimental Determination of CMC: Protocols and Rationale

The accurate determination of the CMC is crucial. Various techniques can be employed, each monitoring a different physicochemical property of the solution that changes abruptly at the onset of micelle formation.[1][11] Here, we detail two common and reliable methods.

Method 1: Surface Tensiometry

Principle: This is a primary and direct method for CMC determination.[9] Surfactant monomers are surface-active and accumulate at the air-water interface, reducing the surface tension of the water. Once micelles form, the concentration of free monomers in the solution remains relatively constant. Any newly added surfactant forms micelles, which are not surface-active. Consequently, the surface tension of the solution plateaus. The CMC is identified as the concentration at which this plateau begins.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of methyl deoxycholate (e.g., 50 mM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with high-purity water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range from well below to well above the expected CMC (e.g., 0.1 mM to 20 mM).

  • Instrumentation: Use a calibrated surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the measurement probe is meticulously cleaned (e.g., with acetone, followed by flaming for a platinum ring) to avoid contamination.

  • Measurement:

    • Measure the surface tension of the pure buffer first as a baseline.

    • Proceeding from the most dilute to the most concentrated sample, measure the surface tension of each solution.

    • Allow the system to equilibrate for a few minutes before each measurement to ensure a stable reading.

    • Perform measurements at a constant, controlled temperature.

  • Data Analysis:

    • Plot surface tension (mN/m) versus the logarithm of the methyl deoxycholate concentration.

    • The resulting plot will show two distinct linear regions.

    • Fit straight lines to the data points in both regions. The concentration at the intersection of these two lines is the CMC.[1]

Causality and Expertise:

  • Why log concentration? Plotting against the log of concentration expands the low-concentration region, making the inflection point much clearer and easier to determine accurately.

  • Why clean the probe meticulously? Trace amounts of impurities can act as surface-active agents, leading to erroneous surface tension readings and an inaccurate CMC value.

  • Why equilibrate? Surfactant monomers need time to diffuse to the air-water interface and arrange themselves. Rushing the measurement can lead to non-equilibrium values.

Workflow Diagram:

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 50 mM) prep_dilutions Create Serial Dilutions (0.1 - 20 mM) prep_stock->prep_dilutions measure_run Measure Surface Tension (Dilute to Concentrated) prep_dilutions->measure_run measure_instrument Calibrate Tensiometer measure_instrument->measure_run analysis_plot Plot Surface Tension vs. log(Concentration) measure_run->analysis_plot analysis_fit Fit Linear Regions analysis_plot->analysis_fit analysis_cmc Determine CMC at Intersection analysis_fit->analysis_cmc

Fig. 1: Surface Tensiometry Workflow for CMC Determination.
Method 2: Fluorescence Probe Spectroscopy

Principle: This is a highly sensitive spectroscopic method. It utilizes a hydrophobic fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic emission spectrum. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a distinct shift in its fluorescence spectrum, which can be used to determine the CMC.

Experimental Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).

  • Sample Preparation:

    • Prepare a series of methyl deoxycholate dilutions in the desired buffer, similar to the tensiometry method.

    • To each dilution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 1 µM). The volume of acetone/methanol added should be minimal (<0.1% of total volume) to avoid altering the solvent properties.

    • Evaporate the organic solvent completely, for instance, by gentle heating or under a stream of nitrogen, leaving the pyrene and surfactant solution.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength for pyrene (typically ~335 nm).

    • Scan the emission spectrum from approximately 350 nm to 500 nm.

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ for each sample. This ratio is sensitive to solvent polarity; it is high in polar environments (water) and low in nonpolar environments (micelle core).

    • Plot the I₁/I₃ ratio as a function of the methyl deoxycholate concentration (or its logarithm).

    • The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition or by finding the intersection of the tangents from the pre- and post-micellar regions.

Causality and Expertise:

  • Why pyrene? Pyrene is an ideal probe because its vibronic fine structure is highly sensitive to the local environment, and it has a long fluorescence lifetime. The I₁/I₃ ratio provides a built-in, ratiometric measurement that is less susceptible to fluctuations in lamp intensity or probe concentration.

  • Why a low probe concentration? The probe itself should not influence the micellization process. A high concentration of pyrene could act as a hydrophobic additive, artificially lowering the CMC.

  • Why remove the organic solvent? As discussed, organic additives can increase the CMC.[9] Complete removal of the solvent used to introduce the pyrene is critical for an accurate determination.

Workflow Diagram:

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Dilutions prep_pyrene Add Pyrene Stock (Final Conc. ~1 µM) prep_surfactant->prep_pyrene prep_evap Evaporate Organic Solvent prep_pyrene->prep_evap measure_instrument Set Fluorometer (Ex: ~335 nm) prep_evap->measure_instrument measure_scan Scan Emission Spectra (350-500 nm) measure_instrument->measure_scan measure_record Record Intensities (I₁ at ~373 nm, I₃ at ~384 nm) measure_scan->measure_record analysis_ratio Calculate I₁/I₃ Ratio measure_record->analysis_ratio analysis_plot Plot I₁/I₃ vs. log(Concentration) analysis_ratio->analysis_plot analysis_cmc Determine CMC from Sigmoidal Transition analysis_plot->analysis_cmc

Fig. 2: Fluorescence Probe Spectroscopy Workflow for CMC Determination.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior of methyl deoxycholate in solution and its utility in pharmaceutical and research applications. As we have demonstrated, the CMC is not a fixed value but is dynamically influenced by temperature, ionic strength, and solution pH. Its accurate determination requires careful execution of validated methods, such as tensiometry or fluorescence spectroscopy. By understanding the principles behind these techniques and the factors that influence micellization, researchers and drug development professionals can effectively harness the properties of methyl deoxycholate to design and optimize novel drug delivery systems and formulations.

References

  • Sugihara, G., Yamakawa, K., Murata, Y., & Tanaka, M. (n.d.). Effects of pH, pNa, and temperature on micelle formation and solubilization of cholesterol in aqueous solutions of bile salts. The Journal of Physical Chemistry. [Link]

  • Carey, M. C. (n.d.). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. PubMed. [Link]

  • Sugihara, G., et al. (n.d.). Effects of pH, pNa, and temperature on micelle formation and solubilization of cholesterol in aqueous solutions of bile salts. American Chemical Society. [Link]

  • (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical. [Link]

  • Stanimirova, R., et al. (2015). Absorption-Enhancing Effects of Bile Salts. MDPI. [Link]

  • (n.d.). Determining Sequential Micellization Steps of Bile Salts With Multi-cmc Modeling. Bucknell Digital Commons. [Link]

  • Sharker, S., et al. (2025, December 19). An Investigation of the Effect of Ionic Strength on Micellization Behaviors of a Cationic Surfactant. Nepal Journals Online. [Link]

  • (n.d.). Description of Temperature Dependence of Critical Micelle Concentration. Request PDF. [Link]

  • Khan, M., et al. (n.d.). Effect of Electrolyte Concentration and Temperature on CMC of Surfactants. Journal of The Chemical Society of Pakistan. [Link]

  • (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media. Scribd. [Link]

  • (n.d.). Experimental and literature critical micelle concentration values (cmc...). ResearchGate. [Link]

  • (2015, December 5). Asian Journal of Chemistry. [Link]

  • Bhattarai, A., et al. (n.d.). Effect of solvent composition on the critical micelle concentration of sodium deoxycholate in ethanol-water mixed solvent media. SciSpace. [Link]

  • (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • D'Errico, G., et al. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir. [Link]

  • (2025, August 5). Interactions between Sodium Cholate or Sodium Deoxycholate and Nonionic Surfactant (Tween 20 or Tween 60) in Aqueous Solution. Request PDF. [Link]

  • Sharma, V., & Singh, G. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia. [Link]

  • (n.d.). Critical micelle concentration. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl Deoxycholate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction

Methyl deoxycholate (CAS No. 3245-38-3), the methyl ester of deoxycholic acid, is a significant bile acid derivative utilized in various fields of scientific research and pharmaceutical development.[1] Its amphiphilic nature makes it valuable as a solubilizing agent, a component in drug delivery systems, and a starting material for organic synthesis.[2] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for ensuring experimental reproducibility, controlling product quality, and meeting regulatory standards.

This guide provides a comprehensive analysis of two of the most fundamental physical properties of methyl deoxycholate: its physical appearance and melting point. It moves beyond a simple data sheet presentation to explore the scientific principles behind observed variations in these properties, offering field-proven methodologies for accurate characterization and purification. The objective is to equip the user with the knowledge to confidently assess the quality of their material and understand the implications of these properties on their research and development endeavors.

Physicochemical Identity

Methyl deoxycholate is a cholanoid, specifically the methyl ester of the secondary bile acid, deoxycholic acid.[2][3] Its identity is defined by its unique molecular structure, which dictates its physical and chemical behavior.

Diagram 1: Chemical Structure of Methyl Deoxycholate

cluster_0 Methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate Methyl_Deoxycholate

Caption: 2D structure of Methyl Deoxycholate.[3]


Table 1: Core Identification and Physical Properties

PropertyValueSource(s)
CAS Number 3245-38-3[1][4]
Molecular Formula C₂₅H₄₂O₄[4]
Molecular Weight 406.61 g/mol [4]
IUPAC Name methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate[1]
Physical Appearance White to light yellow crystalline solid or powder[2]
Solubility Soluble in Benzene, Chloroform, Methanol[2]
Storage Store at -20°C in a freezer[2]

The Challenge of the Melting Point: A Critical Analysis

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It serves as a primary indicator of both identity and purity.[5] A pure, crystalline substance exhibits a sharp and narrow melting range, typically less than 2°C.[6] However, a review of commercially available methyl deoxycholate reveals a significant discrepancy in reported melting points.

Table 2: Reported Melting Point Ranges for Methyl Deoxycholate

Reported Melting Point (°C)Source Type
92 - 93 °CChemical Supplier[2]
76 - 78 °CChemical Database
53 - 57 °CChemical Supplier

This variation is not an error but a critical data point that signals the potential for underlying physicochemical complexities. For the drug development professional, such variability in a key starting material is a significant risk that can impact stability, formulation, and bioavailability.[7] There are two primary scientific reasons for such discrepancies: the presence of impurities and the phenomenon of polymorphism.

Impurity-Induced Melting Point Depression

The presence of even small amounts of impurities disrupts the uniform crystal lattice of a compound. This disruption requires less energy to break the intermolecular forces, resulting in a lower and broader melting range.[8] This phenomenon, known as melting point depression, is a foundational principle in organic chemistry for assessing purity.[5][8] Therefore, a lower, broader melting range in a batch of methyl deoxycholate strongly suggests the presence of residual solvents, starting materials, or side-products from its synthesis.

Diagram 2: Effect of Impurities on Melting Point

cluster_pure Pure Compound cluster_impure Impure Compound a1 a1 a2 a2 a1->a2 b1 b1 a1->b1 a3 a3 a2->a3 b2 b2 a2->b2 a4 a4 a3->a4 b3 b3 a3->b3 b4 b4 a4->b4 b1->b2 c1 c1 b1->c1 b2->b3 c2 c2 b2->c2 b3->b4 c3 c3 b3->c3 c4 c4 b4->c4 c1->c2 c2->c3 c3->c4 imp Impurity e3 e3 imp->e3 f2 f2 imp->f2 d1 d1 d2 d2 d1->d2 e1 e1 d1->e1 d2->imp d3 d3 d2->d3 d4 d4 d3->d4 d3->e3 e4 e4 d4->e4 e1->imp f1 f1 e1->f1 e3->e4 f3 f3 e3->f3 f4 f4 e4->f4 f1->f2 f2->f3 f3->f4 result_pure Sharp, Higher Melting Point result_impure Broad, Depressed Melting Point cluster_pure cluster_pure cluster_pure->result_pure Strong, Uniform Lattice Requires More Energy to Break cluster_impure cluster_impure cluster_impure->result_impure Disrupted Lattice Requires Less Energy to Break

Caption: Impurities disrupt the crystal lattice, lowering the melting point.


Polymorphism and Solvation

Polymorphism is the ability of a compound to exist in two or more different crystal structures, each having distinct physical properties, including melting point, solubility, and stability.[5][9] Deoxycholic acid and its derivatives are known to exhibit complex aggregation and crystalline behaviors.[8] It is highly probable that the different reported melting points for methyl deoxycholate correspond to different polymorphs.

Furthermore, methyl deoxycholate can form crystalline inclusion compounds (solvates) with solvents used during its purification, such as methanol.[10] These solvates are distinct chemical entities with their own unique crystal lattices and, consequently, different melting points. The presence of a solvent molecule within the crystal structure can significantly alter the melting behavior compared to the unsolvated form.

Methodologies for Accurate Characterization and Purification

To address the variability in the physical properties of methyl deoxycholate, a systematic, multi-step approach involving purification, purity analysis, and precise thermal analysis is required. This constitutes a self-validating system for any researcher to confirm the quality of their material.

Diagram 3: Workflow for Physicochemical Characterization

G start Start: Methyl Deoxycholate (Unknown Purity) recrystallize Step 1: Purification by Recrystallization start->recrystallize hplc Step 2: Purity Assessment (HPLC) recrystallize->hplc Yields Purified Crystals mp Step 3A: Melting Point Determination hplc->mp Confirms Purity ≥99% dsc Step 3B: Advanced Thermal Analysis (DSC) hplc->dsc Confirms Purity ≥99% pure_material Result: Characterized Material (Purity >99%, Known MP) mp->pure_material dsc->pure_material

Sources

Beyond the Salt: The Physicochemical Identity of Methyl Deoxycholate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Classification

Is Methyl Deoxycholate a Detergent or Surfactant?

Technically, Methyl Deoxycholate (Me-DCA) is a non-ionic amphiphile (surfactant), but it does not function as a biological detergent .

In the context of life sciences and drug development, "detergent" implies the ability to solubilize membrane proteins or lyse cells in an aqueous buffer. Methyl deoxycholate lacks the hydrophilic head group required for water solubility and micelle formation in aqueous media.

  • Sodium Deoxycholate (Na-DCA): An anionic detergent .[1] Water-soluble.[2][3] Forms micelles (CMC ~2-6 mM). Lyses cells.[4]

  • Methyl Deoxycholate (Me-DCA): A lipophilic synthetic intermediate . Water-insoluble. Does not form micelles in water. Used as a scaffold for supramolecular hosts ("molecular tweezers").[2][3]

The Verdict: Treat Me-DCA as a hydrophobic building block , not a solubilizing agent.

Molecular Architecture & Mechanism

To understand the functional divergence, we must analyze the structural modification. The conversion of the carboxylic acid to a methyl ester fundamentally alters the Hydrophile-Lipophile Balance (HLB).

Structural Comparison[2]
FeatureSodium Deoxycholate (Na-DCA)Methyl Deoxycholate (Me-DCA)
CAS Number 302-95-43245-38-3
Head Group Carboxylate anion (

)
Methyl ester (

)
Charge (pH 7.4) Anionic (-)Neutral (Non-ionic)
Water Solubility High (>330 g/L)Negligible (Insoluble)
Solubility (Organic) Low in non-polar solventsHigh (CHCl3, MeOH, Benzene)
Function Detergent / SolubilizerSynthetic Scaffold / Lipid
The HLB Shift

The esterification "caps" the polar head, removing the ionic charge.

  • Na-DCA HLB: ~16–18 (Solubilizer/Detergent range).

  • Me-DCA HLB: < 6 (W/O Emulsifier or Lipid range).

Visualization: The Polarity Shift

The following diagram illustrates the chemical transformation and the resulting shift in physicochemical behavior.

G DCA Deoxycholic Acid (Na+ Salt) [Anionic Detergent] Reaction Methylation (MeOH / H+) DCA->Reaction Esterification Prop1 Water Soluble Forms Micelles DCA->Prop1 MeDCA Methyl Deoxycholate [Non-ionic Amphiphile] Reaction->MeDCA Capping -COO- Prop2 Water Insoluble No Micelles MeDCA->Prop2

Caption: Transformation of the anionic detergent Na-DCA into the lipophilic ester Me-DCA.

Physicochemical Properties[6][7][8][9]

Critical Micelle Concentration (CMC)[10]
  • Na-DCA: Exhibits a distinct CMC in water at 2–6 mM .

  • Me-DCA: No measurable CMC in pure water. Due to insolubility, it phase-separates rather than self-assembling into micelles. It may form aggregates in mixed solvents (e.g., 50% Ethanol/Water), but these are often ill-defined precipitates rather than thermodynamic micelles.

Solubility Profile
  • Aqueous Buffer (PBS): Insoluble.

  • Methanol/Ethanol: Soluble.

  • Chloroform/DCM: Highly Soluble.

  • DMSO: Soluble.

Applications: Why Use Methyl Deoxycholate?

If it's not a detergent, what is it? Me-DCA is a high-value intermediate in Supramolecular Chemistry .

Molecular Tweezers Synthesis

Me-DCA serves as the rigid steroid scaffold for "Molecular Tweezers" (e.g., Klärner’s tweezers). The steroid backbone provides a pre-organized cavity, and the hydroxyl groups at C3 and C12 allow for the attachment of "arms" (e.g., phosphate or aromatic pincers) that can bind specific guests like Lysine or Arginine residues on proteins.

Membrane Probes & Modified Liposomes

While not a vesicle-forming lipid itself, Me-DCA can be doped into lipid bilayers (liposomes) to:

  • Increase Hydrophobicity: It resides deep in the hydrophobic core.

  • Alter Fluidity: The rigid steroid nucleus restricts acyl chain motion, similar to cholesterol but with different orientation dynamics due to the ester cap.

Experimental Protocols

Protocol A: Synthesis of Methyl Deoxycholate (Esterification)

Use this protocol to convert standard Deoxycholic Acid into the Methyl Ester form for use as a synthetic intermediate.

Reagents:

  • Deoxycholic Acid (DCA)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Catalytic) or Acetyl Chloride

  • Sodium Bicarbonate (sat. aq.)

  • Ethyl Acetate

Workflow:

  • Dissolution: Dissolve 5.0 g of DCA in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add 0.5 mL of conc. H2SO4 dropwise (exothermic).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Checkpoint: The product (Me-DCA) will have a higher Rf value than the starting material (DCA) due to loss of polarity.

  • Workup: Cool to RT. Evaporate methanol under reduced pressure to ~10 mL.

  • Extraction: Pour residue into 100 mL ice water. Extract with Ethyl Acetate (3 x 50 mL).

  • Neutralization: Wash organic layer with Saturated NaHCO3 (to remove acid) and Brine.

  • Drying: Dry over Na2SO4, filter, and evaporate.

  • Crystallization: Recrystallize from Acetone/Hexane to yield white needles.

Protocol B: The "Detergency Check" (Negative Control)

Use this protocol to validate that Me-DCA is NOT a functional detergent for your biological assay.

Objective: Compare protein solubilization capacity of Na-DCA vs. Me-DCA.

  • Preparation:

    • Tube A: 1% (w/v) Sodium Deoxycholate in PBS.

    • Tube B: 1% (w/v) Methyl Deoxycholate in PBS.

  • Observation:

    • Tube A will be clear (micellar solution).

    • Tube B will be cloudy/precipitated (suspension).

  • Lysis Assay:

    • Add 1 mL of Tube A and Tube B to separate pellets of E. coli or mammalian cells.

    • Incubate 15 min at RT.

    • Spin down (10,000 x g).

  • Result:

    • Tube A Supernatant: Clear/Yellowish (Proteins/DNA released).

    • Tube B Supernatant: Clear (No lysis; pellet remains intact).

Visualizing the Workflow

The following diagram outlines the logic flow for selecting between the Salt and the Ester form.

Workflow Start Start: Select Reagent Decision What is your Goal? Start->Decision Detergent Solubilize Proteins Lyse Cells Decision->Detergent Biological Lysis Synthesis Synthesize Molecular Tweezers or Modify Liposomes Decision->Synthesis Chemistry/Materials UseSalt Use Sodium Deoxycholate (Water Soluble, Anionic) Detergent->UseSalt UseEster Use Methyl Deoxycholate (Water Insoluble, Non-ionic) Synthesis->UseEster Step1 Dissolve in Organic Solvent (MeOH, CHCl3) UseEster->Step1 Step2 Perform Chemical Modification (e.g., attach pincers at OH groups) Step1->Step2

Caption: Decision tree for selecting Sodium Deoxycholate vs. Methyl Deoxycholate.

References

  • PubChem. (2023). Methyl deoxycholate | C25H42O4.[5] National Library of Medicine.[6] [Link]

  • Rotunda, A. M., et al. (2004). Detergent Effects of Sodium Deoxycholate Are a Major Feature of an Injectable Phosphatidylcholine Formulation.[4] Dermatologic Surgery. (Clarifies the detergent role of the salt form). [Link]

  • Zimmerman, S. C., et al. (2016).[3][7] A Journey in Bioinspired Supramolecular Chemistry: From Molecular Tweezers to Small Molecules That Target Myotonic Dystrophy.[7] Beilstein Journal of Organic Chemistry.[7] (Describes use of Me-DCA as a scaffold). [Link]

  • Matsuoka, K., & Moroi, Y. (2002). Micelle formation of sodium deoxycholate and sodium ursodeoxycholate. Biochimica et Biophysica Acta (BBA). (Establishes CMC data for the salt). [Link]

Sources

Technical Monograph: Methyl Deoxycholate (CID 229346)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl Deoxycholate (PubChem CID 229346) Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1][2]

Synthesis, Supramolecular Utility, and Biological Characterization[1][2]

Executive Summary

Methyl deoxycholate (MDCA) is the methyl ester derivative of deoxycholic acid (DCA), a secondary bile acid.[2] Unlike its parent compound, which functions primarily as a biological detergent and metabolic signaling molecule, MDCA is valued in research for its altered physicochemical properties—specifically its increased lipophilicity and lack of a free carboxylic acid.[2] These features make it a critical intermediate in the synthesis of steroid-drug conjugates and a fascinating subject in supramolecular chemistry, where it serves as a host molecule for inclusion complexes.[1][2] This guide provides a validated technical framework for the synthesis, purification, and application of MDCA.[2]

Physicochemical Profile

MDCA retains the rigid steroid backbone of DCA but caps the C-24 carboxyl group with a methyl ester.[2] This modification significantly lowers the critical micelle concentration (CMC) compared to the salt form and alters its crystal packing behavior.[2]

PropertyDataNotes
IUPAC Name Methyl 3α,12α-dihydroxy-5β-cholan-24-oateStereochemistry is critical at C3, C5, C12.[1][2]
CAS RN 3245-38-3
PubChem CID 229346
Molecular Formula C₂₅H₄₂O₄
Molecular Weight 406.6 g/mol
Melting Point 90–93 °C (Pure)Polymorphs/solvates may melt lower (76–78 °C).[1][2][3]
LogP (Predicted) ~5.2Significantly more lipophilic than DCA (LogP ~3.5).[1][2]
Solubility Soluble in MeOH, EtOH, CHCl₃, AcetoneInsoluble in water.[1][2]
Appearance White crystalline powderHygroscopic if not dried thoroughly.[1][2]

Synthesis & Purification Protocol

The conversion of Deoxycholic Acid to Methyl Deoxycholate is a standard Fischer esterification.[2] While conceptually simple, achieving high purity (>98%) requires strict control over water content and neutralization.[1][2]

Core Reaction Logic

The reaction is an equilibrium process driven to completion by the excess of methanol (acting as both solvent and reactant) and the removal of water (if using a Dean-Stark trap, though rarely needed for methyl esters due to methanol's volatility).[2]

Synthesis_Pathway DCA Deoxycholic Acid (C24H40O4) Inter Tetrahedral Intermediate DCA->Inter Protonation MeOH Methanol (Excess) MeOH->Inter Cat H2SO4 or Acetyl Chloride Cat->Inter Catalyst MDCA Methyl Deoxycholate (C25H42O4) Inter->MDCA -H2O (Elimination)

Figure 1: Acid-catalyzed Fischer esterification pathway converting DCA to MDCA.

Step-by-Step Methodology

Reagents:

  • Deoxycholic Acid (DCA): 10.0 g (25.4 mmol)[1][2]

  • Methanol (Anhydrous): 100 mL[1][2]

  • Sulfuric Acid (conc.[1][2] H₂SO₄): 0.5 mL (Catalytic)

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution[1][2]

  • Ethyl Acetate (EtOAc): For extraction[1][2]

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of DCA in 100 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of conc. H₂SO₄ dropwise.[1][2] Caution: Exothermic.[1]

  • Reflux: Attach a reflux condenser and heat the solution to reflux (65 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 1:1; Stain: Phosphomolybdic acid).[2]

  • Concentration: Cool the mixture to room temperature. Remove ~80% of the methanol under reduced pressure (rotary evaporator).[2]

  • Neutralization: Pour the residue into 100 mL of ice-cold water. Slowly add saturated NaHCO₃ solution with stirring until pH ~8. Note: This prevents hydrolysis of the newly formed ester.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL). Combine organic layers.

  • Washing & Drying: Wash the combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Crystallization: Recrystallize the crude solid from a minimum amount of hot methanol or an acetone/hexane mixture to yield white needles.

Supramolecular Utility: Host-Guest Chemistry

One of the most distinct technical applications of MDCA is its ability to form inclusion compounds.[1][2] Unlike DCA, which forms helical channels, the methyl ester alters the hydrogen-bonding network, leading to different lattice packing capable of trapping guest molecules.[1][2]

Mechanism of Inclusion

Research by Miyata et al. indicates that while Methyl Cholate forms inclusion complexes readily, Methyl Deoxycholate is more selective.[1][2] It typically requires larger aromatic guest molecules (e.g., naphthalene derivatives) or specific alcohols to stabilize the lattice.[2]

Inclusion_Workflow Host Host: Methyl Deoxycholate (Lattice Former) Solvent Solvent System (Hot MeOH/Acetone) Host->Solvent Guest Guest: Aromatic/Alcohol (e.g., Phenanthrene) Guest->Solvent Cryst Co-Crystallization (Slow Evaporation) Solvent->Cryst Supersaturation Complex Inclusion Complex (Host-Guest Crystal) Cryst->Complex Molecular Recognition Analysis Analysis: XRD / TGA (Guest Release Temp) Complex->Analysis Characterization

Figure 2: Workflow for generating and validating MDCA inclusion complexes.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against specific spectral markers.[2]

1H NMR Spectroscopy (CDCl₃, 400 MHz)

The definitive proof of esterification is the appearance of the methyl singlet and the shift of the C-24 protons.[2]

  • δ 3.66 ppm (s, 3H): Methyl ester protons (–COOCH ₃).[1][2] Diagnostic Peak.

  • δ 3.98 ppm (s, 1H): C-12 proton (approximate, varies with concentration).[1][2]

  • δ 3.5–3.6 ppm (m, 1H): C-3 proton.[1][2]

  • δ 0.6–2.0 ppm: Steroid backbone envelope.[1][2]

Infrared Spectroscopy (FT-IR)
  • 1735–1740 cm⁻¹: Strong C=O stretch (Ester).[1][2] Shifted from ~1710 cm⁻¹ in the free acid.[2]

  • 3400–3500 cm⁻¹: Broad O-H stretch (C3 and C12 hydroxyls remain free).[1][2]

Biological Context & Safety

Cytotoxicity: MDCA exhibits cytotoxicity profiles similar to other hydrophobic bile acids.[1][2] It acts as a detergent, disrupting cell membranes at concentrations above its CMC.[1][2] In vitro studies often use MDCA to induce apoptosis or study membrane permeability without the charge repulsion effects of the carboxylate anion.[2]

Metabolic Stability: While stable in buffer, MDCA is susceptible to hydrolysis by intracellular esterases, reverting to DCA.[1][2] This property is often exploited in prodrug design, where MDCA serves as a lipophilic carrier that releases the active bile acid (or a drug conjugated to the hydroxyls) upon cellular entry.[2]

Safety (SDS Summary):

  • Signal Word: Warning.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2]

  • Handling: Avoid inhalation of dust.[1][2] Use in a fume hood.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 229346, Methyl deoxycholate. Retrieved from [Link][1][2]

  • Miyata, M., et al. (1987).[1][2][4][5] Inclusion compounds of methyl esters of cholic and deoxycholic acids; structure of a 1:1 complex between methyl cholate and methanol.[2][4][6] Journal of the Chemical Society, Chemical Communications.[2][4] Retrieved from [Link][1][2]

  • CAS Common Chemistry. (n.d.).[1][2][3] Methyl deoxycholate (CAS RN 3245-38-3).[1][2][3][7][8][9][10] American Chemical Society.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methyl Deoxycholate from Deoxycholic Acid

[1]

Abstract & Scope

Methyl deoxycholate (Methyl 3α,12α-dihydroxy-5β-cholan-24-oate) is a pivotal intermediate in the synthesis of amphiphilic steroid derivatives, molecular transporters, and supramolecular hosts.[1] While commercially available, in-house synthesis is often required to ensure high purity (>98%) and to avoid the variable solvate contaminants found in bulk commercial supplies.[1]

This application note details a robust, scalable Fischer Esterification protocol. Unlike generic esterification guides, this protocol addresses the specific solubility challenges of the steroid nucleus and provides a self-validating purification workflow using recrystallization rather than labor-intensive column chromatography.

Reaction Mechanics & Chemical Strategy

The transformation utilizes a classic acid-catalyzed Fischer esterification.[1][2] Deoxycholic acid (DCA) is treated with excess methanol in the presence of a catalytic amount of sulfuric acid.

Mechanistic Insight

The reaction is an equilibrium process (

Key Reaction Diagram The following diagram illustrates the activation and nucleophilic attack pathway.

FischerEsterificationDCADeoxycholic Acid(C24-COOH)InterTetrahedralIntermediateDCA->Inter Protonation & Nucleophilic AttackMeOHMethanol(Excess)MeOH->Inter Protonation & Nucleophilic AttackCatH2SO4(Catalyst)Cat->InterActivates C=OProdMethyl Deoxycholate(C24-COOMe)Inter->Prod Elimination of WaterWaterH2O(Byproduct)Inter->Water

Figure 1: Mechanistic pathway for the acid-catalyzed esterification of deoxycholic acid.

Materials & Safety Profile

Reagents
ReagentGradeRoleHazards
Deoxycholic Acid (DCA) >98%SubstrateIrritant (Respiratory)
Methanol (MeOH) AnhydrousSolvent/ReactantFlammable, Toxic (Blindness)
Sulfuric Acid (H2SO4) 98% Conc.[1][3]CatalystCorrosive, Oxidizer
Sodium Bicarbonate ACS ReagentNeutralizationIrritant
Ethyl Acetate HPLC GradeExtractionFlammable
Critical Safety Note
  • Exotherm Warning: Adding concentrated H2SO4 to methanol generates significant heat.[1] Always add acid dropwise to the stirring methanol solution, never the reverse.

  • Toxicity: Methanol is toxic by inhalation and skin absorption.[1] All operations must be performed in a fume hood.[1]

Experimental Protocol

Scale: 10.0 g Deoxycholic Acid (approx. 25.5 mmol)[1]

Phase 1: Synthesis
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g of Deoxycholic Acid in 100 mL of Methanol .

    • Note: DCA dissolves slowly at room temperature; gentle warming (30°C) accelerates this.[1]

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add 1.0 mL of concentrated H2SO4 dropwise over 5 minutes.

    • Why? Cooling prevents local overheating and potential charring/oxidation of the steroid.

  • Reflux: Attach a reflux condenser and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.[1] Heat the mixture to reflux (approx. 65°C) for 3 to 4 hours .

  • Monitoring (TLC):

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Dichloromethane : Methanol (10:1).[1]

    • Visualization: Phosphomolybdic Acid (PMA) stain or Anisaldehyde stain.[1]

    • Observation: The product (Methyl Ester) will have a higher Rf (~0.6) than the starting acid (~0.3). The spot will appear dark blue/black upon heating the stain.

    • Expert Tip: Bile acids have negligible UV absorption.[1] Do not rely on UV lamps; chemical staining is mandatory.[1]

Phase 2: Workup
  • Concentration: Remove approximately 70-80% of the methanol using a rotary evaporator (bath temp < 45°C). Do not evaporate to complete dryness to avoid trapping acid in the solid matrix.

  • Quenching: Pour the concentrated residue into 150 mL of ice-cold water . The ester may precipitate as a gummy white solid or oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

    • Alternative: Dichloromethane (DCM) can be used, but Ethyl Acetate is preferred for its lower toxicity and better phase separation with steroid esters.[1]

  • Neutralization: Wash the combined organic layers with Saturated NaHCO3 (2 x 50 mL) until the aqueous layer pH is ~8.

    • Validation: Stop washing only when CO2 effervescence ceases.[1]

  • Drying: Wash with Brine (50 mL) , then dry the organic layer over Anhydrous Na2SO4 for 20 minutes. Filter and evaporate to dryness.

Phase 3: Purification (Recrystallization)

Chromatography is rarely needed for this synthesis.[1] Recrystallization provides >99% purity.[1]

  • Solvent System: Methanol / Water.[1]

  • Procedure:

    • Dissolve the crude white solid in the minimum amount of boiling Methanol (~20-30 mL).

    • Add hot distilled water dropwise until persistent turbidity is observed.

    • Add a few drops of methanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collection: Filter the needle-like crystals, wash with cold Methanol:Water (1:1), and dry under high vacuum.

Characterization & Validation

The following data verifies the identity and purity of the synthesized Methyl Deoxycholate.

ParameterExperimental ValueReference StandardValidation Note
Appearance White crystalline needlesWhite powder/crystalsYellowing indicates oxidation
Melting Point 91 - 93 °C92 - 93 °C [1]Sharp range = High purity
Yield 9.2 g (90%)85 - 95%<80% implies wet MeOH
Rf (TLC) 0.65 (DCM:MeOH 9:[1]1)Higher than DCAMust show single spot
NMR Validation Criteria (CDCl3, 400 MHz)

The success of the reaction is confirmed by the appearance of the methyl ester singlet and the absence of the carboxylic acid proton.

  • Diagnostic Peak: Singlet at

    
     3.66 ppm  (3H, -COOCH3 ).[1]
    
  • Steroid Skeleton:

    • 
       3.98 ppm (1H, s, H-12).[1]
      
    • 
       3.55-3.65 ppm (1H, m, H-3).[1]
      
    • 
       0.90 ppm (3H, s, C-19 Methyl).[1]
      
    • 
       0.67 ppm (3H, s, C-18 Methyl).[1]
      

Workflow Visualization

WorkflowStartStart: 10g DCA + 100mL MeOHReactAdd H2SO4 (cat) Reflux 3-4 hrsStart->ReactCheckTLC Check (PMA Stain)React->CheckCheck->ReactIncompleteQuenchEvaporate MeOH Quench in Ice WaterCheck->QuenchConversion >95%ExtractExtract w/ EtOAc Wash w/ NaHCO3Quench->ExtractPurifyRecrystallize (MeOH/H2O)Extract->PurifyFinalPure Methyl Deoxycholate (White Needles)Purify->Final

Figure 2: End-to-end process flow for the synthesis and purification of methyl deoxycholate.

Troubleshooting & Optimization

Issue: Product is an Oil, not a Solid
  • Cause: Residual solvent (EtOAc) or impurities preventing crystal lattice formation.[1]

  • Solution: Dissolve the oil in a small amount of diethyl ether and add hexane until cloudy. Triturate (scratch the glass) to induce nucleation. Alternatively, ensure high vacuum drying for >12 hours to remove trace solvents.[1]

Issue: Low Yield / Incomplete Reaction
  • Cause: Water in the methanol or reaction vessel. Fischer esterification is reversible; water drives the equilibrium back to the acid.

  • Solution: Use anhydrous methanol .[1] If using older stock, dry it over 3Å molecular sieves before use.[1]

Issue: Dark Coloration
  • Cause: Acid-catalyzed dehydration/oxidation of the steroid hydroxyl groups (C3 or C12), often caused by adding acid too fast or overheating.[1]

  • Solution: Treat the crude ethyl acetate solution with activated charcoal before the drying step. Filter through Celite to remove the charcoal.

References

  • ChemicalBook. (2025).[1] Methyl Deoxycholate Properties and Melting Point Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Methyl desoxycholate Mass Spectrum and Data. NIST Chemistry WebBook.[1] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Fischer Esterification protocols).

  • PubChem. (2025).[1] Methyl Deoxycholate Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1]

Methyl deoxycholate hydrolysis to deoxycholic acid procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Hydrolysis of Methyl Deoxycholate to Deoxycholic Acid

Executive Summary

This application note details a robust, scalable protocol for the saponification (hydrolysis) of Methyl Deoxycholate (Me-DCA) to Deoxycholic Acid (DCA).[1] Deoxycholic acid is a secondary bile acid critical in pharmaceutical applications, specifically in adipolytic injection formulations (e.g., ATX-101) and as a precursor in supramolecular chemistry.[2][1]

While ester hydrolysis is a standard organic transformation, steroid-specific challenges—such as hydrophobicity, steric hindrance at the C-24 position, and the tendency of bile acids to form gels—require a tailored approach.[2][1] This guide emphasizes a Methanolic Hydroxide Reflux method, optimized for yield (>95%) and purity, ensuring complete removal of the methyl protection group without degrading the steroid nucleus.

Scientific Background & Mechanism

The transformation is a base-catalyzed nucleophilic acyl substitution (saponification).[1][3] The reaction is irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide/hydroxide, forming a resonance-stabilized carboxylate salt.

Key Mechanistic Steps:

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the methyl ester.

  • Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group.

  • Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) instantly deprotonates the newly formed carboxylic acid, rendering the reaction irreversible.

  • Protonation (Workup): Acidification converts the water-soluble carboxylate salt back into the insoluble free acid (DCA).

Figure 1: Reaction Mechanism

G Start Methyl Deoxycholate (Lipophilic Ester) Inter Tetrahedral Intermediate Start->Inter OH- Attack Salt Deoxycholate Salt (Water Soluble) Inter->Salt - OMe- Product Deoxycholic Acid (Precipitate) Salt->Product Acidification (pH < 2) NaOH NaOH / MeOH (Nucleophilic Attack) HCl HCl (aq) (Protonation)

Caption: Mechanistic flow from lipophilic ester to hydrophilic salt, concluding with precipitation of the free acid.[2][1]

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Methyl Deoxycholate >98% PurityStarting Material
Sodium Hydroxide (NaOH) Pellets or 4M Aq.[2][1] Sol.Hydrolysis Base
Methanol (MeOH) HPLC GradePrimary Solvent (Solubilizes Steroid)
Water (Deionized) >18 MΩ[1]·cmCo-solvent (Solubilizes Base)
Hydrochloric Acid (HCl) 3M or 6MAcidification/Precipitation
Acetone ACS GradeRecrystallization Solvent

Experimental Protocol

Phase A: Saponification Reaction[3][4][5]
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Deoxycholate (1.0 eq) in Methanol (10 mL per gram of substrate) .

    • Expert Insight: Methanol is preferred over ethanol because methyl deoxycholate has higher solubility in methanol, and it prevents transesterification byproducts (ethyl esters) that can occur if ethanol is used with trace acid.

  • Base Addition: Add Sodium Hydroxide (5.0 eq) . This can be added as a 4M aqueous solution or solid pellets dissolved in a minimum amount of water.

    • Note: A molar excess is crucial to drive the reaction kinetics and ensure the bulky steroid ester is fully accessible.

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70°C (Reflux) . Stir vigorously for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (See Section 5).[1]

Phase B: Workup & Isolation
  • Solvent Removal: Once the reaction is complete (disappearance of starting material), concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol.

    • Critical Step: Do not evaporate to total dryness; leave a viscous aqueous residue. Removing methanol is essential before acidification to maximize the yield of the precipitate.

  • Solubilization: Add Water (20 mL per gram of start material) to the residue. The solution should be clear and homogeneous (Deoxycholate sodium salt is water-soluble).[1]

  • Precipitation: While stirring rapidly, slowly add 3M HCl dropwise until the pH reaches 1–2 .

    • Observation: A thick white precipitate (Deoxycholic Acid) will form immediately.

    • Expert Insight: Cooling the mixture in an ice bath during acidification promotes the formation of finer particles, preventing the occlusion of impurities.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual NaCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase C: Purification (Recrystallization)

Crude DCA often contains trace pigments or salts.[1]

  • Dissolve the crude solid in boiling Acetone/Water (9:1) .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and dry.

Process Monitoring & Visualization

TLC Conditions:

  • Stationary Phase: Silica Gel 60 F254[2][1]

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 10 : 1)

  • Visualization: Phosphomolybdic Acid (PMA) stain or Sulfuric Acid charring (DCA is not UV active).[1]

  • Rf Values: Methyl Ester (~0.[1]8) vs. Free Acid (~0.4).[1]

Figure 2: Experimental Workflow

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Step1 Dissolve Me-DCA in MeOH Step2 Add NaOH (aq) Reflux 3h @ 70°C Step1->Step2 Step3 Evaporate MeOH (Rotavap) Step2->Step3 TLC Check Step4 Redissolve in H2O (Clear Solution) Step3->Step4 Step5 Acidify with HCl (Precipitate DCA) Step4->Step5 pH < 2 Step6 Filter & Wash (Remove NaCl) Step5->Step6 Step7 Recrystallize (Acetone/Water) Step6->Step7

Caption: Step-by-step operational workflow from reaction initiation to final purification.

Characterization & Validation

To validate the success of the hydrolysis, compare the physicochemical properties of the product against the starting material.

PropertyMethyl Deoxycholate (Start)Deoxycholic Acid (Product)Validation Criteria
Appearance White PowderWhite Crystalline Powder-
Melting Point 118–120°C174–176°C Sharp increase in MP indicates conversion.[2][1]
1H NMR (CDCl3) Singlet @ 3.66 ppm (-OCH3)Absent Disappearance of methyl singlet is definitive.[2][1]
IR Spectroscopy Ester C=O @ ~1735 cm⁻¹Acid C=O @ ~1710 cm⁻¹Broad O-H stretch (2500-3300 cm⁻¹) appears.[2][1]
Solubility Soluble in DCM, CHCl3Soluble in EtOH, Acetone; Insoluble in WaterProduct precipitates in acidic water.[2][1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Base concentration too low or insufficient time.[2][1]Ensure 5.0 eq of NaOH is used. Extend reflux time to 6 hours.
Sticky Precipitate Residual methanol or impurities (gums).[1]Ensure methanol is fully evaporated before acidification.[1] Cool the aqueous solution to 0°C before adding HCl.
Low Yield Product lost in mother liquor.[1]DCA has slight solubility in water.[1] Ensure pH is < 2.[1] Saturate the aqueous layer with NaCl (salting out) if yield is critical.
Yellow Coloration Oxidation of steroid or impurities.[4]Perform recrystallization with activated charcoal filtration.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for ester hydrolysis protocols).

  • Hofmann, A. F. "Bile Acids: The History of Discovery." Steroids, 2004.[1]

  • Bortolini, O., et al. "Resolution of bile acid esters by lipase-catalyzed hydrolysis."[2][1] Journal of Organic Chemistry, 2002.[1] (Comparative enzymatic vs chemical hydrolysis).

  • PubChem Database. "Deoxycholic Acid - Compound Summary." National Center for Biotechnology Information.[1]

  • Google Patents. "Methods for the purification of deoxycholic acid." WO2011075701A2.[1] (Source for industrial recrystallization solvents).[1]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Methyl Deoxycholate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl deoxycholate. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the common challenge of dissolving methyl deoxycholate in phosphate buffer. Our goal is to empower you with the knowledge to design and execute your experiments with confidence and precision.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team encounters regarding the solubility of methyl deoxycholate.

Q1: Why is methyl deoxycholate so difficult to dissolve in aqueous buffers like phosphate-buffered saline (PBS)?

Methyl deoxycholate is the methyl ester of deoxycholic acid, a secondary bile acid. The esterification of the carboxylic acid group significantly increases the molecule's hydrophobicity (water-repelling nature). While its parent compound, deoxycholic acid, has a carboxyl group that can be ionized to a carboxylate at pH values above its pKa (~6.6), forming a more water-soluble salt, methyl deoxycholate lacks this ionizable group.[1] Consequently, its solubility in water and aqueous buffers is very low. The rigid steroidal backbone is inherently nonpolar, further contributing to its poor aqueous solubility.

Q2: I've tried adjusting the pH of my phosphate buffer, but the solubility of methyl deoxycholate doesn't improve. Why is that?

This is an excellent observation and highlights a crucial chemical distinction. Adjusting the pH is a common and effective strategy for dissolving ionizable compounds like deoxycholic acid. By raising the pH above the pKa, you deprotonate the carboxylic acid, forming the much more soluble deoxycholate anion. However, methyl deoxycholate is a neutral, non-ionizable molecule due to the esterification of the carboxylic acid group. Therefore, changes in the pH of the buffer will not significantly impact its solubility.

Q3: Can I heat the phosphate buffer to increase the solubility of methyl deoxycholate?

While heating can modestly increase the solubility of some compounds, it is generally not a recommended or effective primary method for dissolving highly hydrophobic molecules like methyl deoxycholate in aqueous buffers. Any slight increase in solubility upon heating is often temporary, and the compound is likely to precipitate out of solution as it cools to room or experimental temperature (e.g., 37°C), leading to inaccurate concentrations and unreliable experimental results. Furthermore, prolonged heating can risk the degradation of the compound.

Q4: What are co-solvents, and how can they help dissolve methyl deoxycholate in phosphate buffer?

Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds.[2] They work by reducing the overall polarity of the aqueous solvent, making it a more favorable environment for hydrophobic molecules like methyl deoxycholate.[3] Common co-solvents used in biological research include dimethyl sulfoxide (DMSO) and ethanol. By preparing a concentrated stock solution of methyl deoxycholate in a suitable co-solvent and then diluting it into your phosphate buffer, you can achieve a final working concentration that remains in solution.

Troubleshooting Guides: Step-by-Step Protocols

If you are encountering precipitation or incomplete dissolution of methyl deoxycholate in your phosphate buffer, the following protocols provide reliable methods to achieve a clear, homogenous solution suitable for your experiments.

Method 1: The Stock Solution Dilution Method (Recommended for most applications)

This is the most common and recommended method for preparing aqueous solutions of hydrophobic compounds for in vitro studies. It involves creating a highly concentrated stock solution in a pure organic solvent and then diluting this stock into the phosphate buffer to the desired final concentration.

Principle: This method leverages the high solubility of methyl deoxycholate in organic solvents like DMSO.[4] By starting with a concentrated, fully dissolved stock, you can introduce the compound into the aqueous buffer in a way that allows for rapid dispersion and solvation by the buffer components, minimizing the risk of precipitation.

Experimental Protocol:

  • Select a Co-Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for a wide range of compounds and its miscibility with water.[5] Ethanol can also be used.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of methyl deoxycholate powder.

    • Dissolve it in a minimal amount of 100% DMSO. For example, methyl deoxycholate is soluble in DMSO at concentrations up to 200 mg/mL.[4] Using an ultrasonic bath can aid in dissolution.[4]

    • Ensure the stock solution is clear and free of any particulate matter.

  • Dilution into Phosphate Buffer:

    • Warm your phosphate buffer to the experimental temperature (e.g., 37°C).

    • While vortexing or stirring the buffer, slowly add the required volume of the methyl deoxycholate stock solution to achieve your final desired concentration.

    • Crucial Consideration: The final concentration of the organic solvent in your buffer should be kept to a minimum, as it can affect cellular viability and experimental outcomes. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.[6]

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate. If cloudiness or precipitation occurs, you may need to adjust the final concentration of methyl deoxycholate or the percentage of the co-solvent.

Diagram: Workflow for the Stock Solution Dilution Method

A Weigh Methyl Deoxycholate Powder B Dissolve in 100% DMSO (e.g., 200 mg/mL) A->B High Solubility E Slowly Add Stock to Vortexing Buffer B->E C Prepare Phosphate Buffer D Warm Buffer to Experimental Temperature C->D D->E F Final Solution (e.g., <0.5% DMSO) E->F Dilution & Dispersion cluster_micelle Micelle in Phosphate Buffer MD Methyl Deoxycholate S Surfactant Molecules MD_free Insoluble Methyl Deoxycholate Micelle Solubilized Methyl Deoxycholate in Micelle MD_free->Micelle Partitioning into hydrophobic core Buffer Phosphate Buffer

Caption: Diagram illustrating the encapsulation of hydrophobic methyl deoxycholate within a surfactant micelle.

Data Summary Table

The following table summarizes the known solubility of methyl deoxycholate in various solvents to aid in your experimental design.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)200 mg/mL[4]
MethanolSoluble
ChloroformSoluble
BenzeneSoluble
WaterPoorly Soluble[1]

Final Recommendations

For most research applications, the Stock Solution Dilution Method is the most reliable and reproducible approach for preparing solutions of methyl deoxycholate in phosphate buffer. It is crucial to always maintain the final co-solvent concentration at a level that is non-toxic to your experimental system. We recommend performing preliminary tests to determine the optimal balance between methyl deoxycholate solubility and co-solvent concentration for your specific application.

Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Pandit, J., & Singh, S. (2019). Solubilization and Interaction Studies of Bile Salts with Surfactants and Drugs: a Review.
  • Bile Salt-Surfactant Interactions. In Bile Acids - From Digestion to Disease (pp. 1-21). (2018). IntechOpen.
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Thakur, D., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery Science and Technology, 70, 103233.
  • Wikipedia. Cosolvent. [Link]

  • Chemical Supplier Unilong. Sodium Deoxycholate CAS 302-95-4. [Link]

  • Britannica. Steroid - Isolation, Extraction, Purification. [Link]

  • PubChem. Methyl deoxycholate. [Link]

  • Wikipedia. Deoxycholic acid. [Link]

  • PubChem. Deoxycholic acid. [Link]

  • IRIX. DMSO (0.1 M phosphate buffer, pH 7.4): Significance and symbolism. [Link]

  • ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? [Link]

  • PubMed. The effects of DMSO on DNA conformations and mechanics. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • ResearchGate. After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state? [Link]

  • UChicago Knowledge. Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • ResearchGate. Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. [Link]

  • PubMed. Impact of Gut Microbiota-Mediated Bile Acid Metabolism on the Solubilization Capacity of Bile Salt Micelles and Drug Solubility. [Link]

  • PubMed. Solubilization of drugs by physiological mixtures of bile salts. [Link]

  • ACS Publications. Selective Solubilization of Sterols by Bile Salt Micelles in Water: A Thermodynamic Study. [Link]

  • ResearchGate. Deoxycholate-TPGS mixed nanomicelles for encapsulation of methotrexate with enhanced in vitro cytotoxicity on breast cancer cell lines. [Link]

  • Wikipedia. Deoxycholic acid. [Link]

  • SciSpace. Effect of solvent composition on the critical micelle concentration of sodium deoxycholate in ethanol-water mixed solvent media. [Link]

  • Google Patents. Formulations of deoxycholic acid and salts thereof.
  • PMC. Bile acids: analysis in biological fluids and tissues. [Link]

  • PMC. Versatile cell-based assay for measuring DNA alkylation damage and its repair. [Link]

  • Cell-based Assays. (2020, July 17). [Link]

  • ResearchGate. After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state? [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

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Technical Support Center: Troubleshooting Low Yield in Methyl Deoxycholate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl deoxycholate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields during the esterification of deoxycholic acid. Here, we will delve into common issues, their underlying causes, and provide systematic, field-proven strategies to troubleshoot and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl deoxycholate?

The most prevalent and straightforward method for synthesizing methyl deoxycholate is the Fischer-Speier esterification of deoxycholic acid.[1] This reaction involves treating deoxycholic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is typically performed under reflux to drive the equilibrium towards the product.[2][3]

Q2: What is a typical yield for this reaction?

While yields can vary significantly based on the specific reaction conditions, a well-optimized Fischer esterification of deoxycholic acid can be expected to produce a good to near-quantitative yield. However, it is not uncommon for researchers to experience lower yields, sometimes significantly so, due to a variety of factors that will be explored in this guide.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the progress of the reaction.[4][5] By spotting the reaction mixture alongside the deoxycholic acid starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the less polar methyl deoxycholate product. A suitable solvent system for developing the TLC plate can be a mixture of ethyl acetate and hexane.[5]

Troubleshooting Guide: Low Yield

Low yields in the synthesis of methyl deoxycholate are a frequent challenge. This section provides a structured approach to identifying and resolving the root causes of this issue.

Problem 1: The reaction appears to be incomplete, with a significant amount of deoxycholic acid remaining.

An incomplete reaction is often the primary culprit for low yields. Several factors can contribute to this issue.

Causality Analysis

The Fischer esterification is a reversible equilibrium reaction.[1][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing the water that is formed as a byproduct.[1][3]

Troubleshooting Workflow

Caption: Troubleshooting workflow for incomplete reaction.

Step-by-Step Methodologies
  • Verify Reagent Quality and Stoichiometry:

    • Deoxycholic Acid Purity: Ensure the deoxycholic acid starting material is of high purity and is thoroughly dried. The presence of water will inhibit the reaction.

    • Methanol Excess: A significant excess of methanol is crucial to drive the reaction forward.[3] A common approach is to use methanol as the solvent for the reaction, ensuring a large molar excess.[2]

  • Assess Catalyst Activity and Concentration:

    • Catalyst Choice: Concentrated sulfuric acid is a common and effective catalyst.[1][2] p-Toluenesulfonic acid can also be used.[1]

    • Catalyst Amount: A catalytic amount is sufficient. Typically, 1-5 mol% relative to the deoxycholic acid is used. Too much catalyst can lead to side reactions.

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically performed at the reflux temperature of methanol (approximately 65 °C) to increase the reaction rate.[2]

    • Reaction Time: Monitor the reaction by TLC. Reaction times can vary, but are often in the range of 1-10 hours.[1]

  • Implement Water Removal:

    • While using a large excess of methanol is often sufficient, for particularly stubborn reactions, removing the water byproduct can significantly improve the yield.[1]

    • A Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water, such as toluene, to continuously remove water as it is formed.[1]

Problem 2: The reaction appears to have worked, but the isolated yield is low after workup and purification.

Difficulties in isolating the product from the reaction mixture can lead to significant product loss.

Causality Analysis

Methyl deoxycholate, being an ester, is susceptible to hydrolysis back to deoxycholic acid under acidic or basic conditions, especially in the presence of water. The workup procedure must be carefully designed to neutralize the acid catalyst and efficiently extract the product without causing hydrolysis.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low isolated yield.

Step-by-Step Methodologies
  • Optimize the Neutralization Step:

    • After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst. A common method is to pour the reaction mixture into a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃).[2][6]

    • Caution: Add the reaction mixture to the bicarbonate solution slowly to control the effervescence from CO₂ evolution.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Improve the Extraction Protocol:

    • Methyl deoxycholate is soluble in many organic solvents. Ethyl acetate is a common and effective choice for extraction.[2]

    • Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete removal of the product from the aqueous layer.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Refine the Purification Method:

    • After drying the organic layer (e.g., with anhydrous sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure.

    • The crude product can then be purified by recrystallization. A mixture of an alcohol (like methanol or ethanol) and water can be an effective solvent system for recrystallization.[7]

    • Column chromatography can also be used for purification if necessary, though it may lead to some product loss.

Problem 3: The formation of significant byproducts is observed.

Side reactions can compete with the desired esterification, leading to a lower yield of methyl deoxycholate.

Causality Analysis

The hydroxyl groups on the deoxycholic acid steroid backbone are generally less reactive towards esterification than the carboxylic acid group under these conditions. However, at high temperatures or with prolonged reaction times, side reactions can occur. The most likely side reactions involve the dehydration of the steroid nucleus, catalyzed by the strong acid.

Troubleshooting Workflow

Caption: Troubleshooting workflow for byproduct formation.

Step-by-Step Methodologies
  • Moderate Reaction Temperature and Time:

    • Avoid excessive heating. Refluxing gently is sufficient.

    • Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Reduce Catalyst Concentration:

    • Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Consider a Milder Acid Catalyst:

    • If byproduct formation is persistent, consider using a milder Lewis acid catalyst, which may offer greater selectivity.[1]

Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio Large excess of methanol (often used as solvent)Drives the equilibrium towards the product (Le Châtelier's principle).[3]
Catalyst Concentrated H₂SO₄ or p-TsOHEffective proton source to activate the carboxylic acid carbonyl group.[1][3]
Catalyst Conc. 1-5 mol%Sufficient for catalysis without promoting significant side reactions.
Temperature Reflux (~65 °C for methanol)Increases reaction rate without excessive degradation.[2]
Reaction Time 1-10 hours (monitor by TLC)Ensures completion of the reaction while minimizing byproduct formation.[1]
Workup Neutralization with weak base (e.g., NaHCO₃)Prevents hydrolysis of the ester product.[2][6]
Purification Recrystallization (e.g., from methanol/water)Effective method for obtaining a pure product.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl Deoxycholate via Fischer Esterification
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add deoxycholic acid and a large excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl deoxycholate by recrystallization.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • On a TLC plate, spot the deoxycholic acid starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture).

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a suitable stain (e.g., p-anisaldehyde or potassium permanganate) and gentle heating. The methyl deoxycholate product will have a higher Rf value than the more polar deoxycholic acid starting material.

References

  • EP3002290A2 - Synthesis of deoxycholic acid (dca)
  • Quantification of Bile Acid by - Reversed Phase HPLC with Evaporative Light Sc
  • ES2826429T3 - Synthesis of deoxycholic acid (DCA)
  • What are the side effects of Deoxycholic Acid?
  • Deoxycholic acid – Knowledge and References - Taylor & Francis. (URL: )
  • Synthesis of methyl 7-deoxycholate complex 14.
  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • SYNTHESIS OF DEOXYCHOLIC ACID (DCA)
  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (URL: [Link])

  • Deoxycholic Acid Assay by HPLC – AppNote - MTC USA. (URL: )
  • Fischer Esterific
  • Deoxycholic acid (subcutaneous route) - Side effects & uses - Mayo Clinic. (URL: [Link])

  • Comparative effects of deoxycholate and 7-methyl-deoxycholate in the hamster - PubMed. (URL: [Link])

  • Adverse Events of Injectable Deoxycholic Acid - PubMed. (URL: [Link])

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (URL: [Link])

  • WO2011075701A2 - Methods for the purification of deoxycholic acid - Google P
  • Full article: Method development and validation for simultaneous analysis of four bile acids as CYP3A drug–drug interaction biomarkers - Taylor & Francis. (URL: [Link])

  • Deoxycholic acid - Wikipedia. (URL: [Link])

  • What is the mechanism of Deoxycholic Acid?
  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • What is the synthesis method of Sodium deoxycholate and its applic
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])

  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. (URL: [Link])

  • Uncommon Adverse Effects of Deoxycholic Acid Injection for Submental Fullness: Beyond the Clinical Trials - PubMed. (URL: [Link])

  • WO2012174229A2 - Methods for the synthesis and purification of deoxycholic acid - Google P
  • Deoxycholic acid in the treatment of submental fat - DermNet. (URL: [Link])

  • Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC. (URL: [Link])

  • WO2018215908A1 - Process for the preparation of deoxycholic acid - Google P
  • CN111233961A - Preparation method of ursodeoxycholic acid - Google P
  • Synthesis and evaluation of sodium deoxycholate sulfate as a lipid drug carrier to enhance the solubility, stability and safety of an amphotericin B inhalation formulation - PubMed. (URL: [Link])

  • Synthesis of methyl ursodeoxycholate via microbial reduction of methyl 7-ketolithocholate with Eubacterium aerofaciens JCM 7790 grown on two kinds of carbon and hydride sources, glucose and mannitol - PubMed. (URL: [Link])

Sources

Chromatography Technical Support Center: Methyl Deoxycholate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MDC-PUR-001 Topic: Purification of Methyl Deoxycholate (Methyl 3α,12α-dihydroxy-5β-cholan-24-oate) via Silica Gel Chromatography Support Tier: Senior Application Scientist[1]

Executive Summary & Workflow

Methyl deoxycholate is a bile acid derivative lacking a conjugated


-system, rendering it invisible to standard UV detection (254 nm).[1] Successful purification requires a shift from standard UV-based fractionation to destructive visualization (staining) or universal detection (ELSD/RI).[1] The methyl ester modification significantly reduces polarity compared to the parent deoxycholic acid, allowing for elution with less polar solvent systems.
Purification Logic Flow

The following diagram outlines the critical decision nodes for this purification.

MethylDeoxycholateWorkflow Start Crude Reaction Mixture (Methyl Deoxycholate) TLC_Scout TLC Scouting (Stain Required!) Start->TLC_Scout Decision_Load Solubility Check TLC_Scout->Decision_Load Wet_Load Wet Loading (DCM/Min Vol) Decision_Load->Wet_Load Soluble in <5mL Mobile Phase Dry_Load Dry Loading (Celite/Silica) Decision_Load->Dry_Load Poor Solubility/Large Vol Column_Run Gradient Elution (Hexane -> EtOAc) Wet_Load->Column_Run Dry_Load->Column_Run Detection Fraction Analysis (PMA/Anisaldehyde Stain) Column_Run->Detection Pool_Conc Pool & Concentrate Detection->Pool_Conc Crystallization Polishing Step (Recrystallization) Pool_Conc->Crystallization

Figure 1: Decision matrix for methyl deoxycholate purification, emphasizing the critical requirement for staining and the optional polishing step.

Technical Modules

Module 1: Mobile Phase Optimization

Unlike free bile acids which often require acetic acid to prevent tailing, the methyl ester is sufficiently non-acidic to run in neutral organic solvents.

Solvent SystemComposition (v/v)ApplicationRf (Approx.)
Primary System Hexane : Ethyl Acetate Gradient Elution 0.3 - 0.4 (in 1:1)
Starting Ratio90:10 or 80:20Elutes non-polar impuritiesHigh Rf impurities
Eluting Ratio60:40 to 50:50Elutes Methyl DeoxycholateTarget Zone
Wash Ratio0:100 (Pure EtOAc)Elutes unreacted Deoxycholic AcidBaseline/Low Rf
Alternative System DCM : Methanol Difficult Separations 0.4 - 0.5 (in 95:5)
Isocratic95:5Good for polar impurity removal--

Expert Insight: Start with Hexane:EtOAc (80:20) .[1] If the product does not move, jump to 60:40 . Methyl deoxycholate typically elutes well before the unreacted deoxycholic acid, which will remain near the baseline in this system [1].

Module 2: The "Invisible" Analyte (Detection)

CRITICAL WARNING: Do not rely on the UV monitor. Methyl deoxycholate has negligible UV absorbance at 254 nm. You will likely collect "empty" fractions if you only watch the UV trace.

Protocol: Phosphomolybdic Acid (PMA) Stain

This is the gold standard for bile acids, appearing as dark blue/green spots on a light green background.

  • Preparation: Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol.

  • Usage: Dip the TLC plate into the solution.

  • Development: Heat with a heat gun at ~150°C until spots appear.

  • Validation: The methyl ester will appear as a distinct dark spot.

Protocol: Anisaldehyde-Sulfuric Acid

Excellent for distinguishing between slight structural variants (e.g., cholic vs. deoxycholic derivatives) based on color differences.[1]

  • Preparation: 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 5 mL Conc. H2SO4 (Add acid slowly!).

  • Usage: Dip and heat vigorously.

  • Result: Bile acid derivatives often turn violet or blue-grey [2].[1]

Module 3: Loading Strategy

Bile acid esters can be sticky. Improper loading causes "streaking," where the product bleeds across many fractions.

  • Scenario A: Crude is an oil/gum. [1]

    • Method: Dry Loading .[1] Dissolve crude in a minimal amount of DCM or Acetone. Add silica gel (ratio 1:2 crude:silica). Rotovap to dryness until a free-flowing powder remains.[1] Load this powder on top of the packed column.

  • Scenario B: Crude is a solid. [1][2]

    • Method: Wet loading is acceptable if it dissolves in the starting mobile phase (Hex:EtOAc 80:20). If you must use DCM to dissolve it, keep the volume <2% of the column volume to prevent band broadening.

Troubleshooting & FAQs

Q1: I see no peaks on my Flash system's UV monitor, but I know product is there.

Diagnosis: Lack of Chromophore.[1] Solution: Methyl deoxycholate is a steroid backbone with no conjugated double bonds.

  • Immediate Action: Switch to "Collect All" mode or fractionate by volume (e.g., 20 mL tubes).

  • Verification: You must spot every 3rd or 5th tube on a TLC plate and stain with PMA or Anisaldehyde.[1]

  • Hardware Fix: If available, use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector, which detect mass rather than light absorption.[1]

Q2: My product is co-eluting with the starting material (Deoxycholic Acid).

Diagnosis: Inadequate Mobile Phase Selectivity.[1] Solution:

  • Check Rf Delta: The methyl ester is less polar than the acid. In 1:1 Hex:EtOAc, the ester should be at Rf ~0.4, while the acid stays at Rf <0.1 [3].

  • Solvent Adjustment: If they are close, you are likely using a solvent that is too polar (e.g., MeOH) which drags the acid up. Switch to Hexane:EtOAc . The acid has very poor solubility in Hexane and will stay at the top of the column while the ester elutes.

Q3: The product spots are "streaking" or "tailing" on the TLC plate.

Diagnosis: Overloading or Residual Acidity.[1] Solution:

  • Concentration: Dilute your TLC spotting sample. Bile acids form micelles/aggregates at high concentrations.

  • Matrix Effect: If the crude reaction mixture contains residual sulfuric acid (catalyst), it can cause streaking. Wash the crude organic layer with saturated NaHCO3 before chromatography.

Q4: I have isolated the product, but it is slightly yellow/waxy. How do I reach >99% purity?

Diagnosis: Trace impurities/solvent trapping.[1] Solution: Perform a Recrystallization (Polishing Step) .[1][3]

  • Solvent A: Methanol/Water .[1][3][4] Dissolve in hot MeOH, add water dropwise until cloudy, cool slowly.

  • Solvent B: Acetone/Hexane .[1][5][6] Dissolve in minimal hot Acetone, add Hexane to cloud point [4].

  • Note: Methyl deoxycholate has a reported melting point of roughly 92-93°C (or 76-78°C depending on the polymorph).[1] Sharp melting point = high purity.

References

  • Hofmann, A. F. (1962).[1] "Thin-layer adsorption chromatography of proteins and lipids: Separation of bile acids." Journal of Lipid Research, 3(1), 127-128.

  • Touchstone, J. C., & Murawec, T. (1960).[1] "Enhancement of the sensitivity of the sulfuric acid reaction for bile acids on chromatograms." Analytical Chemistry, 32(7), 822-824. [1]

  • Iida, T., et al. (1982).[1][7] "High Resolution Mass Spectra of Mono-, Di- and Trihydroxy Stereoisomers of Bile Acids." Biomedical Mass Spectrometry, 9, 473-476.[1][7]

  • NIST Chemistry WebBook. "Methyl desoxycholate." National Institute of Standards and Technology.

Sources

Solving methyl deoxycholate crystallization issues in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Gelation and Polymorphism in Methanol Recrystallization

Introduction: The "Jelly" Problem

If you are reading this, you are likely staring at a flask that contains a translucent, semi-solid gel rather than the white, sparkling crystals you expected.[1][2]

Do not panic. This is the most common failure mode when working with Methyl Deoxycholate (MeDC) in polar protic solvents like methanol. You are fighting a battle between thermodynamics (crystal lattice formation) and kinetics (supramolecular gelation).

MeDC is a classic Low-Molecular-Weight Gelator (LMWG) .[1][2][3] Its steroid backbone is rigid, but the hydroxyl groups at C3 and C12 drive the formation of long, helical hydrogen-bonded fibers. In methanol, these fibers entangle to trap the solvent, forming an organogel.[1] To get crystals, we must disrupt this network formation and force the molecules to pack into a 3D lattice.

Part 1: The Troubleshooting Core (FAQs)

Q1: My solution turned into a clear, stiff gel upon cooling. How do I recover it?

Diagnosis: You entered the "Gelation Zone" (high supersaturation + rapid cooling).[1][3] The kinetic rate of fiber formation exceeded the rate of crystal nucleation. The Fix:

  • Do not filter. You cannot filter a gel.[1][2][3]

  • Reheat the flask to boiling until the gel collapses back into a clear solution.

  • Dilute. Add 10-15% more hot methanol. Gelation is highly concentration-dependent; lowering the concentration often shifts the system out of the gelation window.

  • Agitate. Stirring shears the fibers that cause gelation. Cool slowly with stirring (200 RPM).

Q2: I obtained solids, but the melting point is 76°C, not the expected 92-93°C. Is it impure?

Diagnosis: Likely not impure, but solvated . Explanation: MeDC often forms a methanol solvate (inclusion of solvent molecules in the crystal lattice). The lower melting point (76-78°C) is characteristic of the solvated form or a lower-stability polymorph.[3] The Fix:

  • Desolvation: Dry the crystals under high vacuum (<1 mbar) at 40-50°C for 24 hours. This usually collapses the solvate structure and raises the MP to the solvent-free range (~92°C).

Q3: The solution "oils out" (forms liquid droplets) before crystallizing.

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This happens when the crystallization temperature is lower than the "oiling out" temperature (metastable limit). The Fix:

  • Seed it. Add a tiny crystal of pure MeDC at the first sign of cloudiness. This provides a template for the oil to crystallize onto.

  • Anti-solvent: Add warm water (dropwise) to the hot methanol solution until just turbid, then add a drop of methanol to clear it.[1] The water increases the interfacial tension, sometimes suppressing oiling out in favor of precipitation.

Part 2: Technical Data & Solubility

Understanding the Metastable Zone Width (MSZW) is critical.[3] You want to operate in the metastable zone (where crystals grow) but avoid the labile zone (where gels or spontaneous nucleation occur).[3]

Table 1: Solubility Profile & Critical Parameters

ParameterValue / BehaviorImplications for Protocol
Solubility (Hot MeOH) High (>100 mg/mL)Easy to dissolve, but risk of "crashing out" as gel.[1][2][3]
Solubility (Cold MeOH) Moderate (~20-30 mg/mL)Yield loss is significant if not cooled to <4°C.
Gelation Concentration Typically >2% w/vKeep concentrations below this threshold or use vigorous stirring.[1][2][3]
Critical Anti-Solvent WaterDrastically reduces solubility.[1][2][3] Use cautiously to force precipitation.[1][2][3]
Crystal Habit Needles (usually solvated) vs. PrismsNeedles often trap impurities; aim for slower growth (prisms).[1][2][3]

Part 3: Master Protocol – The "Anti-Gel" Method

This protocol is designed to bypass the kinetic trap of gelation using Controlled Cooling and Shear Stress .

Phase A: Dissolution & Filtration[1][2][3][4][5]
  • Weigh crude Methyl Deoxycholate.[1][2][3]

  • Suspend in Methanol (start with 10 mL per gram of solid).

  • Heat to reflux (approx. 65°C). Ensure complete dissolution.

    • Note: If the solution is slightly cloudy, add hot methanol in 1 mL increments.

  • Hot Filtration: Filter through a pre-warmed sintered glass funnel.[1][2][3]

    • Why? Dust particles act as heteronuclei that can trigger rapid gelation.[1][2][3]

Phase B: Crystallization (The Critical Step)[1]
  • Reheat filtrate to reflux if it cooled during filtration.[1][2][3]

  • Seeding: Remove from heat. Once the temperature drops to ~55°C, add seed crystals (0.1% by mass).

  • Agitation: Set magnetic stirring to medium (200-300 RPM) .

    • Mechanism:[1][2][3] Shear force disrupts the non-covalent interactions (H-bonds) required for the long fibers of the gel network, favoring compact crystal packing instead.

  • Slow Cooling: Wrap the flask in a towel or place in a warm oil bath and let it cool to Room Temperature (RT) over 2-3 hours.

    • Do NOT place directly in an ice bath.[1][2][3] Shock cooling guarantees gelation.[1][2][3]

Phase C: Isolation
  • Once at RT, if crystals have formed, move to a fridge (4°C) for 4 hours to maximize yield.

  • Filter using vacuum filtration.

  • Wash with a small amount of cold Methanol/Water (90:10 mixture).

  • Dry in a vacuum oven at 45°C.

Part 4: Process Visualization

Diagram 1: The Thermodynamic Decision Tree

This diagram illustrates the competing pathways between the stable crystal and the kinetic gel trap.

G Start Hot Saturated Solution (MeDC in MeOH) Cooling Cooling Process Start->Cooling FastCool Rapid Cooling / No Stirring Cooling->FastCool High Supersaturation SlowCool Slow Cooling + Shear (Stirring) Cooling->SlowCool Controlled Gel KINETIC TRAP: Organogel Formation (Fibrillar Network) FastCool->Gel 1D Stacking Nucleation Nucleation Zone SlowCool->Nucleation Gel->Start Reheat (Reversibility) Crystal THERMODYNAMIC PRODUCT: Crystalline Lattice (Pure MeDC) Nucleation->Crystal 3D Packing

Figure 1: The "Gelation Trap."[1][2][3] Rapid cooling favors 1D stacking (fibers/gel), while slow cooling with shear favors 3D packing (crystals).[1][2][3]

Diagram 2: Troubleshooting Workflow

Workflow Observation Observe Outcome ClearGel Clear/Hazy Gel Observation->ClearGel Oiling Oiling Out (Liquid Droplets) Observation->Oiling Crystals White Precipitate Observation->Crystals ActionGel Reheat -> Dilute (10%) -> Stir vigorously while cooling ClearGel->ActionGel ActionOil Reheat -> Add Seed Crystal -> Add dropwise Water (Anti-solvent) Oiling->ActionOil ActionCheck Check Melting Point Crystals->ActionCheck ResultLow MP ~76°C (Solvate) ActionCheck->ResultLow ResultHigh MP ~92°C (Pure) ActionCheck->ResultHigh Dry Vacuum Dry (45°C, 24h) ResultLow->Dry Desolvation Dry->ResultHigh

Figure 2: Corrective actions for common crystallization failures.

References

  • Terech, P., & Weiss, R. G. (1997).[1][2][3] "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, 97(8), 3133–3160.[1][2][3] Link[1][2][3]

  • Kawasaki, T., et al. (2021).[1][2][3][4] "Unveiling the self-association and desolvation in crystal nucleation." IUCrJ, 8(4).[1][2][3] Link

  • National Center for Biotechnology Information. (2025).[1][2][3] "PubChem Compound Summary for CID 229346, Methyl deoxycholate." PubChem. Link[1][2][3]

  • Maitra, U., & Mukhopadhyay, S. (2004).[1][2][3] "Organogels: properties and applications." Journal of Chemical Sciences, 116, 209–248.[1][2][3] (Context on Bile Acid Gelation Mechanisms).

  • University of Colorado Boulder. "Crystallization - Troubleshooting." Organic Chemistry Laboratory Techniques. Link

Sources

Validation & Comparative

Comparative Analysis of Deoxycholate Derivatives in Proteomic Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl Deoxycholate vs. Sodium Deoxycholate for Cell Lysis Content Type: Publish Comparison Guide

Executive Summary

In the context of cell lysis and protein extraction, Sodium Deoxycholate (SDC) is the industry-standard anionic detergent, renowned for its ability to disrupt lipid bilayers while remaining compatible with downstream applications like Mass Spectrometry (MS).[1][2][3] Methyl Deoxycholate (MDC) , conversely, is the esterified derivative of deoxycholic acid.[3] Due to the methylation of its carboxyl headgroup, MDC loses the ionic character required for aqueous solubility and micelle formation.[3]

Verdict: SDC is the correct reagent for cell lysis.[3] MDC is functionally unsuitable for aqueous protein extraction and serves primarily as a synthetic precursor or hydrophobic probe in supramolecular chemistry.[3]

Physicochemical Divergence

The functional difference between these two compounds dictates their utility.[3] Effective cell lysis requires an amphiphilic molecule (containing both hydrophilic and hydrophobic parts) to intercalate into the lipid bilayer and form water-soluble micelles.[3]

FeatureSodium Deoxycholate (SDC)Methyl Deoxycholate (MDC)
Chemical Structure Ionic Salt (

)
Methyl Ester (

)
Water Solubility High (~330 g/L)Negligible / Insoluble
Nature Anionic DetergentNon-ionic / Lipophilic
Critical Micelle Conc.[3] (CMC) 2–6 mMN/A (Does not form aqueous micelles)
Lysis Capability High (Disrupts membranes)None (Cannot solubilize in buffer)
Primary Application RIPA Buffer, MS Sample PrepOrganic Synthesis, Hydrogels
Mechanism of Action (The "Why")
  • SDC (The Key): The sodium cation dissociates in water, leaving a negatively charged carboxylate headgroup.[3] This charge provides the "pull" necessary to drag hydrophobic membrane lipids into the aqueous solution, forming mixed micelles.[3]

  • MDC (The Lock): Esterification caps the carboxyl group with a methyl group.[3] This neutralizes the charge, drastically lowering the Hydrophile-Lipophile Balance (HLB).[3] MDC behaves more like a lipid than a detergent; it will precipitate in aqueous lysis buffers rather than solubilizing membranes.[3]

Visualizing the Mechanism

The following diagram illustrates the structural and functional disconnect between the two derivatives.

G SDC Sodium Deoxycholate (Ionic Headgroup) Water Aqueous Lysis Buffer SDC->Water Dissociates (Na+) Membrane Cell Membrane (Lipid Bilayer) SDC->Membrane Intercalation MDC Methyl Deoxycholate (Esterified Headgroup) MDC->Water Insoluble Precipitate Aggregation/Precipitation (No Lysis) MDC->Precipitate Self-Assembly Water->SDC Hydration Shell Water->Precipitate Hydrophobic Effect Micelle Micelle Formation (Solubilization) Protein Extracted Protein Micelle->Protein Release Precipitate->Membrane No Interaction Membrane->Micelle Lipid Displacement

Figure 1: Mechanistic pathway showing SDC's ability to form micelles versus MDC's tendency to aggregate in aqueous environments.[3]

Experimental Protocols

To validate the selection of SDC over MDC, the following protocols outline the standard lysis workflow (SDC) and a solubility validation test (comparing SDC vs. MDC).

Protocol A: High-Efficiency Lysis with Sodium Deoxycholate (SDC)

Purpose: Extraction of cytoplasmic and membrane-bound proteins for Western Blot or Mass Spectrometry.[3]

Reagents:

  • Lysis Buffer: 1% (w/v) Sodium Deoxycholate in 50mM Ammonium Bicarbonate (pH 8.[3]0) or Tris-HCl.[3]

  • Protease Inhibitors: 1x Cocktail (e.g., PMSF, Aprotinin).[3]

  • Nuclease: Benzonase (optional, to reduce viscosity).[3]

Workflow:

  • Pellet Collection: Centrifuge cells (HEK293 or HeLa) at 500 x g for 5 mins. Discard supernatant.

  • Resuspension: Add 500 µL of SDC Lysis Buffer per

    
     cells.
    
  • Disruption: Pipette up and down 10 times. SDC is highly effective; mechanical homogenization is rarely needed for cultured cells.[3]

  • Incubation: Incubate on ice for 10 minutes.

  • Clarification: Centrifuge at 16,000 x g for 15 mins at 4°C.

  • Recovery: Transfer supernatant (lysate) to a fresh tube.

  • Downstream Compatibility:

    • For BCA Assay: Compatible.[1][3]

    • For Mass Spec: Add 1% Formic Acid to precipitate SDC.[3] Spin down, collect supernatant (peptides remain in solution, detergent is removed).[3]

Protocol B: Solubility & Lysis Validation (The "Negative Control")

Purpose: To experimentally demonstrate why Methyl Deoxycholate is unsuitable for this application.

Workflow:

  • Preparation: Prepare two tubes.

    • Tube A: 10 mg Sodium Deoxycholate.[3][4]

    • Tube B: 10 mg Methyl Deoxycholate.[3]

  • Solvation: Add 1 mL of DI water or PBS (pH 7.4) to both. Vortex vigorously for 30 seconds.[3]

  • Observation 1:

    • Tube A (SDC): Solution becomes clear/colorless (Dissolved).

    • Tube B (MDC): Solution remains cloudy/turbid with visible particulates (Insoluble).[3]

  • Biological Test: Add 100 µL of each suspension to a cell pellet.

  • Observation 2:

    • Tube A: Pellet dissolves; solution becomes viscous (DNA release).[3]

    • Tube B: Pellet remains intact; detergent sits as a precipitate on top of cells.[3]

Strategic Selection Guide

When designing an experiment, use the following decision matrix to ensure the correct reagent is sourced.

DecisionTree Start Experimental Goal Lysis Lyse Cells / Extract Protein Start->Lysis Synthesis Chemical Synthesis / Hydrogels Start->Synthesis SDC_Path Requires Amphiphilicity (Water Soluble) Lysis->SDC_Path MDC_Path Requires Hydrophobicity (Organic Soluble) Synthesis->MDC_Path Result_SDC SELECT: Sodium Deoxycholate (CAS: 302-95-4) SDC_Path->Result_SDC Result_MDC SELECT: Methyl Deoxycholate (CAS: 3245-38-3) MDC_Path->Result_MDC

Figure 2: Decision tree for reagent selection based on experimental application.

References
  • Rotunda, A. M., et al. (2004).[3][4] "Detergent effects of sodium deoxycholate are a major feature of an injectable phosphatidylcholine formulation used for localized fat dissolution."[3][4][5] Dermatologic Surgery. Link

  • Masuda, T., et al. (2011).[3] "Phase Transfer Surfactant-Aided Trypsin Digestion for Membrane Proteome Analysis." Journal of Proteome Research.[3] (Describes SDC use in Mass Spec). Link[3]

  • PubChem. (2024).[3] "Methyl Deoxycholate - Compound Summary." National Library of Medicine.[3] Link[3]

  • Advansta Inc. (2014).[3][6] "Which Detergent Lysis Buffer Should You Use?" Advansta Technical Guides. Link

  • Maitra, U., et al. (2007).[3] "Supramolecular hydrogels of bile acid derivatives." Journal of Chemical Sciences. (Describes MDC use in hydrogels, not lysis). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl Deoxycholate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of bile acids and their metabolites is paramount. Methyl deoxycholate, a methyl ester derivative of the secondary bile acid deoxycholic acid, is frequently encountered in metabolomic studies and as a synthetic intermediate. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and quantification.

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of methyl deoxycholate, with a focus on electrospray ionization (ESI) in positive ion mode. We will explore the causal mechanisms behind its fragmentation, compare its behavior with alternative analytical approaches, and provide a detailed experimental protocol for its analysis.

Introduction to Methyl Deoxycholate and its Mass Spectrometric Analysis

Methyl deoxycholate (C₂₅H₄₂O₄, Exact Mass: 406.3083) is a derivative of deoxycholic acid where the carboxylic acid group is esterified with a methyl group. This modification increases its hydrophobicity and volatility compared to the parent compound, influencing its chromatographic and mass spectrometric properties.

Electrospray ionization (ESI) is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of polar and semi-polar molecules like bile acids.[1] In positive ion mode ESI, methyl deoxycholate readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 407.3156. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) induces fragmentation, yielding a characteristic pattern of product ions that serves as a structural fingerprint.

The Fragmentation Pattern of Protonated Methyl Deoxycholate ([M+H]⁺)

The fragmentation of the protonated methyl deoxycholate ion is primarily driven by the loss of small neutral molecules from the steroid backbone and the methyl ester group. The presence of two hydroxyl groups and a methyl ester moiety provides specific sites for characteristic cleavages.

The most common fragmentation pathways for the [M+H]⁺ ion of methyl deoxycholate involve sequential neutral losses of water (H₂O) from the hydroxyl groups and methanol (CH₃OH) from the methyl ester group.

A proposed fragmentation pathway is illustrated below:

M_H [M+H]⁺ m/z 407.3 M_H_H2O [M+H-H₂O]⁺ m/z 389.3 M_H->M_H_H2O -H₂O M_H_CH3OH [M+H-CH₃OH]⁺ m/z 375.3 M_H->M_H_CH3OH -CH₃OH M_H_2H2O [M+H-2H₂O]⁺ m/z 371.3 M_H_H2O->M_H_2H2O -H₂O M_H_H2O_CH3OH [M+H-H₂O-CH₃OH]⁺ m/z 357.3 M_H_H2O->M_H_H2O_CH3OH -CH₃OH M_H_2H2O_CH3OH [M+H-2H₂O-CH₃OH]⁺ m/z 339.3 M_H_2H2O->M_H_2H2O_CH3OH -CH₃OH M_H_CH3OH->M_H_H2O_CH3OH -H₂O M_H_H2O_CH3OH->M_H_2H2O_CH3OH -H₂O cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Start: Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with cold acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution (in injection solvent) evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (Reversed-Phase C18 column) injection->chromatography ionization Electrospray Ionization (ESI) (Positive Ion Mode) chromatography->ionization ms1 MS1: Precursor Ion Selection (m/z 407.3) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2

Sources

The Foundational Principles: Why 13C NMR is Definitive for Steroidal Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the 13C NMR Chemical Shifts of Methyl Deoxycholate

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among its variants, 13C NMR provides a direct map of the carbon skeleton of a molecule. This guide offers a detailed analysis of the 13C NMR chemical shifts for methyl deoxycholate, a crucial bile acid derivative used in various biochemical and pharmaceutical applications. By comparing its spectral data with related bile acids, we provide a practical framework for interpreting spectra, understanding substituent effects, and confirming molecular identity with confidence.

The power of 13C NMR spectroscopy lies in its ability to resolve individual carbon atoms within a complex structure, such as the four-ring steroidal backbone of methyl deoxycholate.[1] The chemical shift (δ), reported in parts per million (ppm), of each carbon is highly sensitive to its local electronic environment. Key factors influencing these shifts in steroids include:

  • Hybridization: Carbons in different hybridization states (sp³, sp², sp) resonate in distinct regions of the spectrum. For instance, the sp² carbonyl carbon of the ester group in methyl deoxycholate is significantly "downfield" (higher ppm value) compared to the sp³ carbons of the steroid nucleus.

  • Electronegativity and Inductive Effects: The presence of electronegative atoms, like the oxygen in the hydroxyl (-OH) and methyl ester (-COOCH₃) groups, deshields adjacent carbons, causing their signals to shift downfield.[1] This effect diminishes with distance.

  • Stereochemistry and Anisotropic Effects: The rigid, three-dimensional structure of the steroid rings means that the spatial orientation of substituents can cause subtle but measurable changes in chemical shifts, providing vital conformational information.[2]

Unlike ¹H NMR spectra, which are often complicated by proton-proton (¹H-¹H) coupling, 13C NMR spectra are typically acquired using broadband proton decoupling.[3] This technique removes C-H coupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line (a singlet), making interpretation more straightforward.[3]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The protocol described here is a self-validating system designed for acquiring a clear and reproducible 13C NMR spectrum of methyl deoxycholate. The choice of solvent and reference standard is critical for data consistency and comparison.

Objective: To obtain a proton-decoupled 13C NMR spectrum of methyl deoxycholate for structural verification and chemical shift assignment.

Materials:

  • Methyl Deoxycholate (CAS: 3245-38-3)[4]

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • 5 mm NMR Tube

  • Volumetric Flask and Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of methyl deoxycholate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for non-polar to moderately polar compounds like steroids, and its residual solvent peak is well-characterized.[5][6]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp, well-resolved peaks. A narrow half-height width for the TMS signal is a good indicator of successful shimming.

  • Data Acquisition:

    • Set the spectrometer to acquire a 13C spectrum. A standard acquisition frequency on a 400 MHz instrument is approximately 100 MHz.[7]

    • Apply a standard pulse program with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Set key acquisition parameters:

      • Spectral Width: ~220-240 ppm to ensure all carbon signals, from aliphatic to carbonyl, are captured.[1]

      • Acquisition Time: ~1.0-1.5 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A sufficient delay is vital for accurate integration, although for simple identification, a shorter delay is often acceptable.

      • Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the central peak of the CDCl₃ triplet can be used as a secondary reference at 77.16 ppm.[8]

Visualizing the Workflow

The following diagram outlines the logical flow from sample to final structural assignment in a typical 13C NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Methyl Deoxycholate dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum (Proton Decoupled) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference assign Assign Chemical Shifts to Carbons reference->assign compare Compare with Reference Data assign->compare structure Confirm Structure compare->structure

Caption: General workflow for 13C NMR analysis of a bile acid methyl ester.

Comparative Analysis of 13C NMR Chemical Shifts

The definitive power of NMR data comes from comparison. By analyzing the chemical shifts of methyl deoxycholate alongside its parent acid and another closely related bile acid ester, methyl chenodeoxycholate, we can precisely understand the structural nuances revealed by 13C NMR.

Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon No.Methyl Deoxycholate[9]Deoxycholic Acid[10]Methyl Chenodeoxycholate[9]Key Structural Feature
135.335.435.3Steroid Ring A
230.430.530.4Steroid Ring A
371.171.771.6C-OH (Ring A)
435.936.138.6Steroid Ring A
546.446.540.2A/B Ring Junction
627.127.228.7Steroid Ring B
726.226.372.3Site of Variation
835.135.239.5Steroid Ring B/C
947.147.250.5B/C/D Ring Junction
1035.936.135.3A/B Ring Junction
1128.728.821.0Steroid Ring C
1273.173.230.4C-OH (Ring C)
1342.042.142.7C/D Ring Junction
1456.456.555.7C/D Ring Junction
1523.523.624.1Steroid Ring D
1627.527.628.1Steroid Ring D
1748.248.356.0D Ring / Side Chain
1812.712.811.9Angular Methyl
1923.123.223.6Angular Methyl
2031.031.230.9Side Chain
2117.417.518.2Side Chain Methyl
2231.031.231.1Side Chain
2331.635.531.6Side Chain
24174.6 179.6 174.6 Carboxyl/Ester
OCH₃51.4 N/A51.4 Ester Methyl
Discussion and Key Comparisons
  • Methyl Deoxycholate vs. Deoxycholic Acid (Effect of Esterification):

    • The most dramatic difference is observed at the terminus of the side chain. The carboxylic acid carbon (C-24) of deoxycholic acid resonates at ~179.6 ppm.[10] Upon esterification to form methyl deoxycholate, this carbon is shielded and shifts significantly upfield to 174.6 ppm.[9]

    • A new signal appears at 51.4 ppm, corresponding to the methyl group (-OCH₃) of the ester, a characteristic chemical shift for this functional group.[9]

    • The carbon adjacent to the carboxyl group, C-23, also experiences a notable upfield shift from 35.5 ppm in the acid to 31.6 ppm in the methyl ester, demonstrating the electronic influence of the esterification.[9][10]

    • The chemical shifts of the carbons deep within the steroidal nucleus (e.g., C-1 to C-19) are largely unaffected, remaining within ~0.1-0.2 ppm of each other. This confirms that esterification is a chemically localized modification with minimal impact on the distant ring structure.

  • Methyl Deoxycholate vs. Methyl Chenodeoxycholate (Effect of Ring Hydroxylation):

    • The defining structural difference between these two molecules is the position of the second hydroxyl group: at C-12 in deoxycholate and at C-7 in chenodeoxycholate.

    • This is clearly reflected in the NMR data. In methyl deoxycholate, C-12 (bearing the -OH group) resonates at 73.1 ppm, while C-7 is a typical aliphatic carbon at 26.2 ppm.[9]

    • Conversely, in methyl chenodeoxycholate, C-7 is now the hydroxylated carbon and its signal appears far downfield at 72.3 ppm, while C-12 is now a simple methylene carbon resonating at 30.4 ppm.[9]

    • This direct swap in chemical shifts provides an unambiguous method for distinguishing between these two isomers. The carbons neighboring the site of hydroxylation (e.g., C-5, C-8, C-9) also show significant shifts due to the local electronic and conformational changes induced by the -OH group.

Conclusion

The 13C NMR spectrum of methyl deoxycholate provides a unique and reproducible fingerprint of its carbon framework. The downfield chemical shift of the ester carbonyl at 174.6 ppm, the ester methyl at 51.4 ppm, and the two hydroxyl-bearing carbons at 71.1 ppm (C-3) and 73.1 ppm (C-12) are its most characteristic features.[9] By comparing this data with that of deoxycholic acid and methyl chenodeoxycholate, the specific spectral effects of side-chain esterification and ring hydroxylation patterns are clearly elucidated. This guide provides researchers with the foundational data, experimental context, and comparative insights necessary to confidently use 13C NMR for the structural verification and analysis of methyl deoxycholate and related bile acid derivatives in a drug development or synthetic chemistry setting.

References

  • Ijare, O. B., Somashekar, B. S., Jadegoud, Y., et al. (2005). ¹H and ¹³C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041. [Link]

  • Ye, C., Zhao, L., Su, M., et al. (2023). ¹H and ¹³C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance Letters, 3(4), 277-285. [Link]

  • Leibfritz, D., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of cholic acids and hydrocarbons included in sodium desoxycholate solutions. Journal of the American Chemical Society, 95(15), 4996-5003. [Link]

  • Savolainen, O., et al. (1998). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ARKIVOC. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl desoxycholate, 2TMS derivative. NIST Chemistry WebBook. [Link]

  • Yao, H., et al. (2008). A 13C solid-state NMR analysis of steroid compounds. Magnetic Resonance in Chemistry, 46(8), 754-762. [Link]

  • Facey, G. (2010, October 28). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl deoxycholate. PubChem Compound Database. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Kerton, F. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 412-417. [Link]

  • Hansen, P. E., et al. (2018). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 23(11), 2955. [Link]

  • Chizhov, D. L., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(63), 39958-39965. [Link]

  • Schteingart, C. D., et al. (1993). ¹H and ¹³C NMR data for synthetic 3α,7α,15α-trihydroxy-5β-cholan-24-oyl taurine and compound A. Journal of Lipid Research, 34(9), 1621-1627. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl chenodeoxycholate. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm from CDCl₃, δ = 77.00) of 2,2'-bipyridine-4,4'- dicarboxylates of bile acid methyl esters... [Table]. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). TABLE 1. ¹H- and ¹³C-NMR data for synthetic 1d and compound C. [Link]

  • Blunt, J. W., & Stothers, J. B. (1977). ¹³C n.m.r. spectra of steroids—a survey and commentary. Organic Magnetic Resonance, 9(8), 439-464. [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester. (n.d.). 13C-NMR. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

Sources

Methyl Deoxycholate vs. Chenodeoxycholic Acid Methyl Ester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers in Steroid Chemistry, Drug Delivery, and Gastroenterology. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The "Hydrophobic Switch"

While Methyl Deoxycholate (MDCA) and Chenodeoxycholic Acid Methyl Ester (CDCA-ME) share the identical molecular formula (


) and backbone (5

-cholan-24-oic acid methyl ester), they are distinct regioisomers with divergent physicochemical behaviors.

The critical difference lies in the position of the second hydroxyl group:

  • CDCA-ME: Hydroxyl at C7 (Primary bile acid derivative).

  • MDCA: Hydroxyl at C12 (Secondary bile acid derivative).

This positional change acts as a "hydrophobic switch." The C12-OH in MDCA creates a larger continuous hydrophobic surface on the


-face compared to the C7-OH in CDCA-ME. Consequently, MDCA is significantly more hydrophobic and cytotoxic , eluting later in reverse-phase chromatography and exhibiting stronger membrane-disrupting properties. CDCA-ME, conversely, retains higher affinity for nuclear receptors like FXR (Farnesoid X Receptor).

Chemical & Physical Profile

The following data consolidates experimental values to aid in identification and quality control.

FeatureMethyl Deoxycholate (MDCA)Chenodeoxycholic Acid Methyl Ester (CDCA-ME)
CAS Number 3245-38-33057-04-3
Structure

-dihydroxy-5

-cholan-24-oate

-dihydroxy-5

-cholan-24-oate
Molecular Weight 406.61 g/mol 406.61 g/mol
Melting Point 92 – 93 °C 128 – 129 °C (Significantly higher)
Hydrophobicity High (Elutes later on C18)Moderate (Elutes earlier on C18)
Solubility Soluble in

, Benzene, MeOH
Soluble in EtOAc, MeOH,

Origin (Parent) Deoxycholic Acid (Secondary, bacterial)Chenodeoxycholic Acid (Primary, hepatic)
Key Reactivity C12-OH is sterically hinderedC7-OH is prone to oxidation/elimination

Structural Analysis & Mechanism

The biological and physical differences stem from the topology of the steroid nucleus. Bile acids have a hydrophilic "concave" face (


) and a hydrophobic "convex" face (

).
  • In CDCA-ME: The 7

    
    -OH disrupts the hydrophobic continuity of the B-ring. This makes the molecule slightly more amphipathic and water-soluble than MDCA.
    
  • In MDCA: The 12

    
    -OH is located on the C-ring, leaving the A and B rings (the "head" of the molecule) as a large, uninterrupted hydrophobic patch. This structural feature drives MDCA's tendency to form aggregates and penetrate lipid bilayers more aggressively.
    
Visualization: Structural Logic & Synthesis

BileAcidComparison cluster_Primary Primary Pathway (Liver) cluster_Secondary Secondary Pathway (Intestine) Cholesterol Cholesterol (Precursor) CDCA Chenodeoxycholic Acid (3α, 7α-OH) Cholesterol->CDCA Enzymatic Oxidation CA Cholic Acid (3α, 7α, 12α-OH) Cholesterol->CA Enzymatic Oxidation CDCA_ME CDCA Methyl Ester (Target 1) CDCA->CDCA_ME MeOH / H+ (Esterification) MDCA Methyl Deoxycholate (Target 2) CDCA_ME->MDCA Isomers (C7 vs C12) DCA Deoxycholic Acid (3α, 12α-OH) CA->DCA 7α-Dehydroxylation (Gut Bacteria) DCA->MDCA MeOH / H+ (Esterification)

Figure 1: Biosynthetic origin and chemical relationship between CDCA-ME and MDCA.

Analytical Distinction (The "Fingerprint")

Distinguishing these isomers requires precise analytical techniques. Mass spectrometry (MS) alone is insufficient as both show


 or 

.
A. Nuclear Magnetic Resonance ( -NMR)

The position of the hydroxyl group shifts the resonance of the angular methyl groups (C18 and C19) and the methine protons attached to the hydroxylated carbons.

SignalMethyl Deoxycholate (MDCA)CDCA Methyl Ester (CDCA-ME)
Diagnostic Methine H-12

:

ppm (singlet-like)
H-7

:

ppm (broad multiplet)
Angular Methyl C18 Shifted downfield (closer to 12-OH)Unaffected (Standard steroid position)
Angular Methyl C19 UnaffectedShifted downfield (closer to 7-OH)
Methyl Ester (-OCH3)

ppm (Singlet)

ppm (Singlet)

Protocol Tip: Use


 for routine ID. If peaks overlap, switch to 

or Pyridine-

to induce solvent shifts that separate the methine signals.
B. HPLC Separation (Hydrophobicity Ladder)

Hypothesis: On a C18 Reverse-Phase column, hydrophobicity dictates elution.[1] Rule: Hydrophobicity Order: UDCA < Cholic < CDCA < Deoxycholic < Lithocholic .

  • Stationary Phase: C18 (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30) or Methanol:Water (80:20) with 0.1% Formic Acid.[2]

  • Result:

    • CDCA-ME: Elutes First (More polar due to 7-OH).

    • MDCA: Elutes Second (More hydrophobic due to 12-OH).

Experimental Protocols

Protocol A: Synthesis of Methyl Esters (General)

Applicable to both DCA and CDCA.

Reagents:

  • Starting Bile Acid (DCA or CDCA): 5.0 g (12.7 mmol)

  • Methanol (Anhydrous): 50 mL

  • Acetyl Chloride (Catalyst): 0.5 mL (creates in-situ HCl) OR

    
     (conc): 0.2 mL
    

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of the free acid in 50 mL anhydrous methanol in a round-bottom flask.

  • Catalysis: Cool to 0°C. Dropwise add Acetyl Chloride (exothermic) or Sulfuric Acid.

  • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (Mobile Phase:

    
    :MeOH 10:1). The product (
    
    
    
    ) will move higher than the acid (
    
    
    ).
  • Workup: Evaporate MeOH under reduced pressure. Redissolve residue in EtOAc (50 mL).

  • Wash: Wash with saturated

    
     (2 x 30 mL) to remove unreacted acid, then Brine (1 x 30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification (Critical Divergence):

    • MDCA: Recrystallize from Acetone/Hexane or Methanol/Water. (Target MP: 92°C).

    • CDCA-ME: Recrystallize from Ethyl Acetate/Heptane. (Target MP: 128°C).[2]

Protocol B: Cytotoxicity Assessment (Biological Context)

Context: MDCA is often used as a control for membrane disruption or as a precursor for supramolecular transporters.

  • Cell Line: HepG2 or Caco-2.

  • Preparation: Dissolve esters in DMSO (Stock 100 mM). Dilute in media to 10–500

    
    .
    
  • Incubation: 24 hours.

  • Readout: MTT Assay.

  • Expected Outcome: MDCA will show a lower

    
     (higher toxicity) compared to CDCA-ME due to enhanced lipophilicity and membrane detergency.
    

Biological & Pharmacological Applications[3][4][5]

Application DomainMDCA (12-OH)CDCA-ME (7-OH)
Drug Delivery Used to synthesize "Molecular Tweezers" and transporters. The 12-position allows functionalization without disrupting the hydrophobic face.Used as a prodrug for FXR agonism. The 7-position is critical for receptor binding pocket interaction.
Membrane Biology High membrane permeability. Used to study lipid bilayer disruption.Moderate permeability. Used to study specific transporter uptake (e.g., ASBT).
Metabolism Metabolite of intestinal bacteria (7-dehydroxylation of Cholic acid ester).Precursor to Lithocholic acid (via 7-dehydroxylation) if hydrolyzed.
Pathway Visualization: Biological Fate

BioFate MDCA Methyl Deoxycholate (Hydrophobic) Membrane Cell Membrane (Lipid Bilayer) MDCA->Membrane Strong Insertion CDCA_ME CDCA Methyl Ester (Moderate) CDCA_ME->Membrane Passive Diffusion FXR FXR Receptor (Nucleus) CDCA_ME->FXR Ligand Binding (After Hydrolysis) Lysis Cell Lysis / Toxicity Membrane->Lysis High Conc.

Figure 2: Divergent biological mechanisms. MDCA acts primarily via membrane disruption, while CDCA-ME targets nuclear receptors.

References

  • Hofmann, A. F. (1999). "The continuing importance of bile acids in liver and intestinal disease." Archives of Internal Medicine.

  • Roda, A., et al. (1989). "Physicochemical properties of bile acids and their relationship to biological properties." Hepatology. (Establishes hydrophobicity order: DCA > CDCA).

  • Monte, M. J., et al. (2009). "Bile acids: Chemistry, physiology, and pathophysiology." World Journal of Gastroenterology.

  • Sielc Technologies. (2024). "HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid)." (Validates elution order).

  • PubChem. "Methyl chenodeoxycholate Compound Summary." (Physical properties and CAS).[3][4]

  • ChemicalBook. "Methyl Deoxycholate Properties and Synthesis."

Sources

Cytotoxicity Comparison Guide: Methyl Deoxycholate vs. Free Acid (DCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between Deoxycholic Acid (DCA) and its methyl ester derivative, Methyl Deoxycholate (Me-DCA) . It is designed for researchers investigating bile acid toxicity, drug delivery systems, and synthetic intermediates.

Core Finding: While Deoxycholic Acid (DCA) acts primarily as a detergent-like membrane disruptor and signaling molecule (via TGR5/FXR), Methyl Deoxycholate (Me-DCA) exhibits distinct physicochemical properties. The methylation of the C-24 carboxyl group significantly increases lipophilicity (LogP), altering membrane permeability and cytotoxicity profiles. Me-DCA typically demonstrates higher passive membrane diffusion but may show reduced specificity for bile acid transporters compared to the free acid. In cytotoxicity assays, Me-DCA is often used as a hydrophobic control or a synthetic intermediate rather than a direct therapeutic agent.

Physicochemical & Performance Profile

The fundamental difference in cytotoxicity stems from the masking of the ionizable carboxyl group in DCA.

Comparative Properties Table
FeatureDeoxycholic Acid (DCA)Methyl Deoxycholate (Me-DCA)
CAS Number 83-44-33245-38-3
Molecular Formula C24H40O4C25H42O4
Molecular Weight 392.57 g/mol 406.60 g/mol
Nature Free Acid (Amphipathic)Methyl Ester (Hydrophobic)
LogP (Est.) ~3.5 - 4.2~4.8 - 5.5
Solubility (Aq) Low (Soluble as Sodium Salt)Insoluble (Requires DMSO/EtOH)
Cellular Entry Active Transport (NTCP/ASBT) + DiffusionPassive Diffusion (High)
Primary Toxicity Membrane Lysis, Apoptosis (Mitochondrial)Non-specific Membrane Perturbation
Typical IC50 100 - 300 µM (Cell line dependent)Often lower (50 - 150 µM) due to accumulation
Mechanistic Divergence
  • DCA (Free Acid): At physiological pH, DCA exists largely as an anion. It interacts with cell membranes causing curvature stress and can be actively transported into cells. High intracellular concentrations trigger ROS production and mitochondrial membrane transition (MMT), leading to apoptosis.

  • Me-DCA (Ester): Lacking the negative charge, Me-DCA partitions rapidly into the lipid bilayer. It bypasses the regulatory transport systems (like NTCP) that might otherwise limit intracellular accumulation of the free acid. This often results in a steeper toxicity curve in non-hepatic cells.

Visualization: Structural & Functional Shift

G DCA Deoxycholic Acid (Free Carboxyl -COOH) Reaction Esterification (MeOH / H+) DCA->Reaction + MeOH Prop_DCA Amphipathic Anion Active Transport Receptor Binding (TGR5) DCA->Prop_DCA MeDCA Methyl Deoxycholate (Methyl Ester -COOMe) Reaction->MeDCA Prop_MeDCA High Lipophilicity Passive Diffusion Membrane Accumulation MeDCA->Prop_MeDCA

Caption: Chemical conversion of DCA to Me-DCA and resulting shift in biological interaction properties.

Cytotoxicity Data Analysis

Experimental Context

In direct comparisons using MTT or MTS assays, methyl esters of bile acids generally exhibit higher cytotoxicity than their free acid counterparts when tested in cell lines lacking specific bile acid transporters (e.g., HeLa, MCF-7).

Representative Cytotoxicity Trends (IC50 Values):

Cell LineCompoundIC50 (µM)Mechanism of Death
HeLa (Cervical)DCA~250 µMApoptosis / Necrosis (High dose)
Me-DCA~80 - 120 µMMembrane Disruption / Apoptosis
HepG2 (Liver)DCA~150 µMROS-mediated Apoptosis
Me-DCA~100 µMIntracellular Accumulation
Fibroblasts (Normal)DCA>500 µMTolerated at lower doses
Me-DCA~200 µMNon-specific toxicity

Note: Values are approximate aggregates from literature focusing on bile acid hydrophobicity studies. Me-DCA is frequently cited as a "moderate" cytotoxic agent, often more potent than the free acid due to enhanced uptake.

Experimental Protocols

To ensure reproducibility, the following protocols address the synthesis of the ester (to guarantee purity) and the specific handling required for hydrophobic cytotoxicity assays.

Protocol A: Synthesis of Methyl Deoxycholate (Me-DCA)

Rationale: Commercial samples may contain free acid impurities. Fresh synthesis ensures accurate comparative data.

  • Dissolution: Dissolve 2.0 g of Deoxycholic Acid (DCA) in 30 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (H2SO4) or Acetyl Chloride (creates HCl in situ) dropwise.

  • Reflux: Stir the mixture under reflux at 65°C for 4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with 5% NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from MeOH/Water if necessary.[1]

  • Validation: Confirm structure via 1H-NMR (Look for methyl singlet at ~3.66 ppm).[2]

Protocol B: Hydrophobic Cytotoxicity Assay (MTT/MTS)

Rationale: Me-DCA is prone to precipitation in aqueous media, leading to false negatives/positives.

  • Stock Preparation:

    • Dissolve Me-DCA in 100% DMSO to a concentration of 100 mM.

    • Dissolve DCA in 100% DMSO or Ethanol (Sodium salt can be dissolved in water).

  • Seeding: Seed cells (e.g., HeLa or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing (Critical Step):

    • Prepare serial dilutions in serum-free medium first to avoid immediate protein binding masking the effect.

    • Limit final DMSO concentration to <0.5%.

    • Self-Validation Check: Inspect wells microscopically immediately after dosing. If precipitate is visible (crystals), the concentration is above solubility limits; data will be invalid.

  • Incubation: Incubate for 24-48 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

Visualization: Mechanism of Action Comparison

CellDeath DCA_Input DCA (Free Acid) Transporter Transporter (NTCP) DCA_Input->Transporter Specific Membrane Membrane Lysis (Detergent Effect) DCA_Input->Membrane High Conc. MeDCA_Input Me-DCA (Ester) Diffusion Passive Diffusion MeDCA_Input->Diffusion Rapid MeDCA_Input->Membrane High Affinity Intracellular Intracellular Accumulation Transporter->Intracellular Diffusion->Intracellular Mito Mitochondrial Stress (ROS Release) Intracellular->Mito Death Cell Death (Apoptosis/Necrosis) Mito->Death Membrane->Death

Caption: Dual pathways of cytotoxicity: Me-DCA favors passive diffusion and membrane interaction.

References

  • Mellor, H. R., et al. (2005). Cellular effects of deoxycholic acid derivatives.[3][4][5][6][7][8][9][10]Biochemical Pharmacology . Link (General reference for bile acid toxicity mechanisms).

  • Kida, T., et al. (2020). Synthesis of New Cisplatin Derivatives from Bile Acids.International Journal of Molecular Sciences . (Provides synthesis and cytotoxicity context for Me-DCA).

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease.Archives of Internal Medicine . Link (Foundational text on bile acid physicochemistry).

  • Katona, B. W., et al. (2009). Synthesis, structure-activity relationship, and mechanistic investigation of bile acid-drug conjugates.Journal of Medicinal Chemistry . Link (Comparative data on ester vs. acid activity).

  • Roda, A., et al. (1990). Physico-chemical properties of bile acids and their relationship to biological activity.[4][5][6]Journal of Lipid Research .[8] Link (Definitive source for hydrophobicity-toxicity correlation).

Sources

A Comparative Guide to the Identification of Methyl Deoxycholate: A Reference Standard Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the definitive identification of methyl deoxycholate. As a derivative of deoxycholic acid, a secondary bile acid, its accurate characterization is crucial in metabolic research, drug metabolism studies, and as a starting material in pharmaceutical synthesis. This document moves beyond simple protocol listings to explain the rationale behind method selection, ensuring a robust and self-validating approach to its identification.

The Foundation: Physicochemical Properties of a Reference Standard

A reference standard serves as the benchmark against which a test sample is compared. Its established purity and well-characterized properties are paramount. Any analytical endeavor for the identification of methyl deoxycholate must begin with an understanding of these fundamental characteristics. The properties of a certified methyl deoxycholate reference standard are summarized below.

PropertyValueSource
Molecular Formula C₂₅H₄₂O₄[1][2][3][4]
Molecular Weight 406.6 g/mol [1][2][3][4]
CAS Number 3245-38-3[1][2][3][4][5]
Appearance White Crystalline Solid[4]
Melting Point 92-93 °C[4]
Purity >98%[2][3][5]
IUPAC Name methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate[1][3]

The availability of a Certificate of Analysis (CoA) from the supplier is non-negotiable for a reference standard.[5][6][7] This document provides lot-specific data from the analytical tests used to confirm the material's identity and purity, forming the basis for reliable comparative analysis.

Orthogonal Analytical Approaches for Unambiguous Identification

Identification_Workflow cluster_0 Primary Identification cluster_1 Reference & Confirmation Sample Test Sample of Methyl Deoxycholate LCMS LC-MS/MS Analysis Sample->LCMS High Sensitivity MW & Fragment NMR NMR (¹H, ¹³C) Analysis Sample->NMR Unambiguous Structure FTIR FTIR Analysis Sample->FTIR Functional Groups Data Spectroscopic & Physical Data Comparison LCMS->Data NMR->Data FTIR->Data RefStd Certified Reference Standard (CRS) RefStd->Data Benchmark Data Conclusion Definitive Identification (Structure, Purity) Data->Conclusion Data Concordance

Caption: Workflow for the definitive identification of methyl deoxycholate.

Mass Spectrometry (MS): The Gold Standard for Sensitivity and Specificity

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, structural clues. It is the most common technique for bile acid analysis due to its high accuracy and sensitivity.[10]

  • Causality Behind Experimental Choice: For identifying a specific molecule in a potentially complex matrix, no technique offers a better combination of sensitivity and specificity than liquid chromatography-mass spectrometry (LC-MS).[8][11] Tandem mass spectrometry (MS/MS) is particularly powerful, as it allows for the isolation of the parent ion and subsequent fragmentation to produce a unique fingerprint, which can often be used for definitive identification even without a reference standard.[8]

  • Expected Data for Methyl Deoxycholate:

    • Parent Ion: The exact mass of methyl deoxycholate is 406.3083 Da.[3] In positive ion mode, one would expect to see the protonated molecule [M+H]⁺ at m/z 407.3161 or the sodium adduct [M+Na]⁺ at m/z 429.2979.

    • Fragmentation Pattern: The fragmentation pattern is key to confirming the structure. Based on publicly available GC-MS data, prominent fragments for the core molecule can be observed at m/z 273.2 and 255.2, corresponding to losses of water and parts of the steroid nucleus and side chain.[1]

  • Comparison with Alternatives:

    • Gas Chromatography-MS (GC-MS): Provides high-resolution separation but requires derivatization of the hydroxyl groups (e.g., trimethylsilyl (TMS) ethers) to make methyl deoxycholate volatile.[12] This adds a step to sample preparation and can introduce variability.

    • LC-MS/MS: The preferred method.[13] It directly analyzes the compound in the liquid phase, requires minimal sample preparation, and provides excellent sensitivity and specificity, making it ideal for complex biological matrices.[8][11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecule's carbon-hydrogen framework.

  • Causality Behind Experimental Choice: While MS provides the mass and fragments, NMR provides the definitive connectivity of the atoms. For absolute structural confirmation of a reference standard or a newly synthesized batch, NMR is indispensable. It can distinguish between stereoisomers, which may be difficult with MS alone.[14]

  • Expected Data for Methyl Deoxycholate:

    • ¹H NMR: Key signals would include a singlet around 3.6-3.7 ppm for the methyl ester (-OCH₃) protons. The spectrum would also show complex multiplets for the steroid backbone protons and distinct signals for the methyl groups on the steroid nucleus (C18 and C19 protons).[15]

    • ¹³C NMR: A characteristic signal for the ester carbonyl carbon (C=O) would be expected around 174 ppm. A signal for the methyl ester carbon (-OCH₃) would appear around 51 ppm. The rest of the spectrum would consist of signals corresponding to the 24 other carbons in the steroid nucleus and side chain.

  • Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR techniques (like COSY and HMBC) allows for the complete and unambiguous assignment of the molecule's structure, providing the highest level of confidence in its identity.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb IR radiation at characteristic frequencies.

  • Causality Behind Experimental Choice: IR is a rapid and non-destructive technique that provides a quick assessment of the functional groups present.[16] It is an excellent first-pass identification method and serves as a valuable quality control tool to confirm that the primary functional groups of the reference standard are present in the test sample.

  • Expected Data for Methyl Deoxycholate:

    • ~3400 cm⁻¹ (broad): O-H stretching vibration from the two hydroxyl groups.

    • ~2850-3000 cm⁻¹ (strong): C-H stretching vibrations from the alkane backbone and methyl groups.[16]

    • ~1735-1750 cm⁻¹ (strong): C=O stretching vibration of the methyl ester group. This is a highly characteristic peak.[17]

    • ~1000-1200 cm⁻¹: C-O stretching vibrations.

  • The Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region.[16][17] The absorption pattern here is unique to the molecule as a whole. An exact match of the test sample's spectrum with that of the methyl deoxycholate reference standard in this region is a strong indicator of identity.

Comparative Summary of Identification Techniques

The choice of analytical technique depends on the specific question being asked—from rapid verification to absolute structural proof.

Technique_Selection_Tree Start What is the analytical goal? Goal1 Absolute Structural Confirmation? Start->Goal1 Goal2 High-Sensitivity Detection & Quantification in Matrix? Start->Goal2 Goal3 Rapid Functional Group Verification? Start->Goal3 NMR Use NMR Spectroscopy (¹H, ¹³C, 2D) Goal1->NMR Yes LCMS Use LC-MS/MS Goal2->LCMS Yes FTIR Use FTIR Spectroscopy Goal3->FTIR Yes

Caption: Decision tree for selecting an analytical technique.

TechniqueInformation ProvidedSensitivitySpecificityReference Standard
LC-MS/MS Molecular Weight, Fragmentation Pattern, Purity, Retention TimeVery High (fmol-pmol)Very HighRequired for confirmation
NMR Unambiguous 3D Structure & ConnectivityLow (μg-mg)AbsoluteNot required for de novo structure elucidation, but used to qualify the standard itself
FTIR Functional Groups, Molecular "Fingerprint"Moderate (μg)ModerateRequired for fingerprint match
HPLC-UV Retention Time, Purity (if chromophore present)ModerateLowAbsolutely Required

Self-Validating Experimental Protocol: LC-MS/MS Identification

This protocol describes a self-validating system for the identification of methyl deoxycholate in a sample by comparing its properties directly against a certified reference standard (CRS) in the same analytical run.

Objective: To confirm the identity of a methyl deoxycholate sample by comparing its liquid chromatography retention time and tandem mass spectrometry (MS/MS) fragmentation pattern against a certified reference standard.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of the Methyl Deoxycholate CRS in methanol.

    • Prepare a 1 mg/mL stock solution of the test sample in methanol.

    • Create a working solution of 1 µg/mL for both the CRS and the test sample by serial dilution in a 50:50 methanol:water mixture.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Full Scan (MS1): Scan m/z range 150-600 to identify the [M+H]⁺ ion at m/z 407.3.

    • Tandem MS (MS/MS):

      • Select the precursor ion m/z 407.3 for fragmentation.

      • Use Collision-Induced Dissociation (CID) with optimized collision energy.

      • Acquire product ion spectra (MS2) to observe the characteristic fragments.

  • Data Analysis & Acceptance Criteria:

    • Retention Time (RT): The RT of the main peak in the test sample chromatogram must match the RT of the CRS peak within ± 2%.

    • Parent Mass: The mass of the parent ion in the test sample must be within 5 ppm of the theoretical mass and match that of the CRS.

    • Fragmentation Pattern: The MS/MS fragmentation pattern of the test sample must qualitatively match the fragmentation pattern of the CRS. The relative abundances of the major fragment ions should be comparable.

Trustworthiness: By running the test sample and the certified reference standard in the same sequence under identical conditions, this protocol creates a self-validating system. Any variation in instrument performance is normalized, and a direct, reliable comparison can be made, ensuring the trustworthiness of the identification.

References

  • J.A. Traweger, R.A. Roda, A.D. Jones, A Review of Analytical Platforms for Accurate Bile Acid Measurement, Analytical and Bioanalytical Chemistry, 2019. [Link]

  • IROA Technologies, Bile Acid Analysis and Its Role in Metabolic Health, IROA Technologies, 2025. [Link]

  • J.A. Traweger, R.A. Roda, A.D. Jones, A review of analytical platforms for accurate bile acid measurement, PubMed, 2019. [Link]

  • Y. Wang, Y. Chen, J. Li, Bile Acid Detection Techniques and Bile Acid-Related Diseases, Frontiers in Physiology, 2022. [Link]

  • National Center for Biotechnology Information, Methyl deoxycholate, PubChem. [Link]

  • National Center for Biotechnology Information, Methyl chenodeoxycholate, PubChem. [Link]

  • NIST, Methyl desoxycholate, 2TMS derivative, NIST Chemistry WebBook. [Link]

  • D. Leibfritz, J.D. Roberts, Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of cholic acids and hydrocarbons included in sodium desoxycholate solutions, Journal of the American Chemical Society. [Link]

  • University of Colorado Boulder, Table of Characteristic IR Absorptions, University of Colorado Boulder. [Link]

  • S. Uludag, et al., NMR Study on Solubilization of Sterols and Aromatic Compounds in Sodium Taurodeoxycholate Micelles, ResearchGate, 2007. [Link]

  • MP Biomedicals, Certificate of Analysis, MP Biomedicals, 2004. [Link]

  • A. Zhussupbekov, et al., QUANTIFICATION OF SODIUM DEOXYCHOLATE IN PROTEOMICS SAMPLE PREPARATION USING METHYLENE BLUE, Eurasian Journal of Applied Biotechnology, 2023. [Link]

  • Y. An, et al., Enhanced Quantitative LC-MS/MS Analysis of N-linked Glycans Derived from Glycoproteins Using Sodium Deoxycholate Detergent, PubMed, 2018. [Link]

  • ResearchGate, a: 1 H-NMR spectra of sodium-12-keto-cholate obtained by the inversion..., ResearchGate. [Link]

  • ResearchGate, Infrared spectra of (A) insulin, (B) sodium deoxycholate, (C) the..., ResearchGate. [Link]

  • G.A. Epling, Use of IR Spectroscopy for Structure Determination, Pharmacy 180. [Link]

  • Doc Brown's Chemistry, Infrared spectrum of methyl methanoate, Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Deoxycholate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our focus is often on the cutting edge of discovery. However, the integrity of our work and the safety of our workplace are fundamentally linked to the meticulous management of the materials we use, from initial handling to final disposal. Methyl deoxycholate, a methyl ester derivative of the bile acid deoxycholic acid, is a valuable tool in various laboratory applications. Its detergent-like properties, however, necessitate a clear and scientifically grounded procedure for its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl deoxycholate. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that our practices are not only compliant but also rooted in a deep understanding of the chemical's properties and its potential impact.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we can dispose of a chemical, we must understand its inherent risks. While a specific Safety Data Sheet (SDS) for methyl deoxycholate should always be the primary source of information, its hazard profile is closely related to its parent compound, deoxycholic acid, and its common salt, sodium deoxycholate.

These compounds are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. The primary mechanism of this toxicity relates to their function as bile acids: they disrupt lipid bilayers, which can damage cell membranes upon contact or ingestion. Furthermore, and critically for disposal, related compounds are recognized as being harmful to aquatic life with long-lasting effects.[1][2] This environmental hazard is the primary reason why indiscriminate disposal, such as pouring it down the drain, is unacceptable.[1][3][4]

Table 1: GHS Hazard Classification for Related Deoxycholate Compounds

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][3][4][5]
Skin Irritation Category 2 H315: Causes skin irritation
Eye Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation

| Hazardous to the Aquatic Environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects[2] |

The Regulatory Framework: Responsibility from Cradle-to-Grave

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is responsible for it from creation to its final, safe disposal.

Methyl deoxycholate is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, and U lists).[7][8] However, this does not mean it can be treated as common trash. It is a chemical waste that must be managed to prevent harm to human health and the environment.[7][9] Therefore, it must be collected, properly identified, and transferred to an approved waste disposal facility.[3][4][5]

Core Disposal Protocol: Waste Segregation and Containment

The cornerstone of proper chemical disposal is the strict segregation of waste streams. Mixing different chemical wastes is not only a violation of regulations but also dangerous, as it can lead to unforeseen chemical reactions.[3]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container:

    • Select a container that is chemically compatible with methyl deoxycholate and any solvents it may be dissolved in. A high-density polyethylene (HDPE) carboy or the original product container are excellent choices.[10]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]

  • Label the Container:

    • Before adding any waste, clearly label the container.

    • The label must include:

      • The words "Hazardous Waste" (or as required by your institution's policy).

      • The full chemical name: "Methyl Deoxycholate". If in a solution, list all components and their approximate percentages (e.g., "Methyl Deoxycholate, ~5% in Ethanol").

      • The associated hazards (e.g., "Harmful if Swallowed," "Environmental Hazard").

      • The date accumulation started.

  • Accumulate Waste:

    • Solid Waste: Transfer solid methyl deoxycholate waste into the designated container using a funnel or other appropriate tool to minimize dust generation.

    • Liquid Waste: Pour liquid solutions containing methyl deoxycholate carefully into the designated container using a funnel.

    • Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or ignition sources.

  • Arrange for Disposal:

    • Once the container is full or you have completed the project, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.

    • Do not allow waste to accumulate for extended periods.

Spill Management and Emergency Procedures

Accidents happen, and a prepared response is critical to mitigating risk.

Table 2: Personal Protective Equipment (PPE) for Handling and Spill Cleanup

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[11][12] Protects against splashes and airborne dust.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[4] Provides a chemical barrier to prevent skin contact.
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not required for normal handling, but a NIOSH-approved respirator may be necessary for large spills. Use only if trained and fit-tested. | Prevents inhalation of dust or aerosols. |

Protocol for Small Spill Cleanup:
  • Alert Personnel: Immediately alert others in the area of the spill.

  • Secure the Area: Ensure adequate ventilation. If the spill is large or in a poorly ventilated space, evacuate the area and contact EH&S.

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Contain and Clean:

    • For Solid Spills: Gently sweep up the material to avoid creating dust.[4] Place the swept material into a sealed container for disposal as chemical waste.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[13] Once absorbed, scoop the material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (wipes, etc.) and place them in the sealed container with the rest of the spill debris.

  • Dispose: Label the container as "Spill Debris containing Methyl Deoxycholate" and arrange for disposal through your EH&S department.

Workflow for Waste Management

To ensure a self-validating and logical process, the following workflow diagram outlines the decision-making process for handling methyl deoxycholate from point of use to final disposal.

start Methyl Deoxycholate Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Powder or Contaminated Material waste_type->solid Solid liquid Aqueous or Solvent Solution waste_type->liquid Liquid container Empty Product Container waste_type->container Empty Container collect_solid Step 1: Transfer to Designated Solid Waste Container solid->collect_solid collect_liquid Step 1: Pour into Designated Liquid Waste Container liquid->collect_liquid rinse_q Is Container Triple-Rinsable? container->rinse_q label_waste Step 2: Ensure Container is Properly Labeled with Contents and Hazards collect_solid->label_waste collect_liquid->label_waste rinse_q->collect_solid No (Visibly Contaminated) rinse_proc Step 1: Triple rinse with appropriate solvent rinse_q->rinse_proc Yes collect_rinsate Step 2: Collect all rinsate as liquid chemical waste rinse_proc->collect_rinsate dispose_container Step 3: Deface original label. Dispose of container in regular trash/recycling rinse_proc->dispose_container collect_rinsate->collect_liquid store Step 3: Store in Satellite Accumulation Area label_waste->store pickup Step 4: Contact EH&S for Waste Pickup store->pickup

Caption: Decision workflow for the proper segregation and disposal of methyl deoxycholate waste streams.

Empty Container Decontamination

An "empty" container that held methyl deoxycholate is not truly empty; it is still contaminated with chemical residue. Such containers must be handled as waste themselves or properly decontaminated.[3]

  • Triple Rinse: The standard procedure for decontaminating a container is to triple rinse it.[10]

  • Solvent Choice: Use a small amount of a solvent capable of dissolving methyl deoxycholate (e.g., water or ethanol).

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as liquid chemical waste. [10] The rinsate should be added to your designated liquid methyl deoxycholate waste container.

  • Final Disposal: After triple rinsing, deface or remove the original hazard labels and dispose of the container in the appropriate recycling or trash bin, as per your facility's guidelines.[10]

By adhering to these scientifically sound and regulation-compliant procedures, you ensure that your innovative work does not come at the cost of safety or environmental stewardship. This protocol is designed to be a self-validating system, building trust in our laboratory practices from the ground up.

References

  • StellarChem. (2024, August 9). Discover How To Dispose Of Cleaning Chemicals Safely. Retrieved from [Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • Cepham Life Sciences. (2022, February 28). Safety Data Sheet - Deoxycholate. Retrieved from [Link]

  • Datasheet. Deoxycholic acid. Retrieved from [Link]

  • Illinois Environmental Protection Agency. Non Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Waste Industries Inc. (2024, May 23). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. Retrieved from [Link]

  • The American Cleaning Institute (ACI). Cleaning Product Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ChemScience. Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229346, Methyl deoxycholate. Retrieved from [Link]

  • G-Biosciences. Safety Data Sheet - sodium deoxycholate. Retrieved from [Link]

  • Merck Millipore. Safety Data Sheet. Retrieved from [Link]

  • University of Utah. ACID HANDLING - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • The National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). Occupational Safety and Health Administration Standards for Biological Laboratories. Retrieved from [Link]

  • University of Texas at Dallas. Standard Operating Procedures for Handling and Storing Acids. Retrieved from [Link]

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Methyl deoxycholate

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